Product packaging for 2-Bromo-4,5-dimethoxybenzyl alcohol(Cat. No.:CAS No. 54370-00-2)

2-Bromo-4,5-dimethoxybenzyl alcohol

Cat. No.: B032807
CAS No.: 54370-00-2
M. Wt: 247.09 g/mol
InChI Key: SDZSRNYOXRHPHZ-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzyl alcohol is a high-value synthetic intermediate primarily employed in organic and medicinal chemistry research. Its structure incorporates two key functional groups: a benzyl alcohol and an aromatic bromine atom, alongside two electron-donating methoxy groups. This unique arrangement makes it a versatile building block for the construction of more complex molecules, particularly in the synthesis of pharmaceutical candidates, agrochemicals, and functional materials. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, enabling the rapid diversification of chemical space around the aromatic core. Concurrently, the benzyl alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid, or used in etherification and esterification reactions. A prominent application of this compound is in the synthesis of analogs of biologically active molecules that feature a dimethoxyphenethylamine or similar backbone, allowing researchers to explore structure-activity relationships (SAR). Its high purity is critical for ensuring reproducibility in reaction outcomes and in the biological screening of synthesized compounds. This reagent is provided exclusively for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO3 B032807 2-Bromo-4,5-dimethoxybenzyl alcohol CAS No. 54370-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4,5-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZSRNYOXRHPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347198
Record name (2-Bromo-4,5-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54370-00-2
Record name (2-Bromo-4,5-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4,5-dimethoxybenzyl alcohol, a key intermediate in pharmaceutical synthesis. This document includes a summary of its chemical data, detailed experimental protocols for its synthesis and characterization, and visual representations of key workflows to support research and development activities.

Core Chemical and Physical Properties

This compound is a substituted benzyl alcohol that serves as a crucial building block in the synthesis of various organic molecules, most notably as an intermediate in the preparation of Pinaverium Bromide, a spasmolytic agent.[1][2] Its chemical structure features a bromine atom and two methoxy groups on the benzene ring, which influence its reactivity and physical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 54370-00-2[2][3]
Molecular Formula C₉H₁₁BrO₃[2][3]
Molecular Weight 247.09 g/mol [2]
Appearance White to pink-purple crystalline powder[3]
Melting Point 95-100 °C[3]
Boiling Point Not available
Solubility Insoluble in water and hexane; Soluble in acetone, chloroform, dichloromethane, ethyl acetate, methanol, and toluene.
Purity (by HPLC) ≥97.5%[3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of 2-bromo-4,5-dimethoxybenzoic acid.

Experimental Protocol: Synthesis via Reduction

This protocol details the synthesis of this compound from 2-bromo-4,5-dimethoxybenzoic acid using lithium aluminium hydride (LiAlH₄) as the reducing agent.

Materials:

  • 2-bromo-4,5-dimethoxybenzoic acid

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Diethyl ether

  • Hexane

  • Silica gel for column chromatography

  • Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an argon atmosphere, suspend lithium aluminium hydride (2.5 equivalents) in anhydrous THF.

  • Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve 2-bromo-4,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 31 hours at room temperature.

  • Quenching: After the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add sodium sulfate decahydrate to the flask to quench the excess LiAlH₄. Stir the resulting mixture for 16 hours at room temperature.

  • Work-up: Filter the solid from the reaction mixture and wash it thoroughly with THF. Combine the filtrate and the washings.

  • Purification: Concentrate the combined organic solution under reduced pressure using a rotary evaporator. The resulting residue is then purified by silica gel column chromatography using a mixture of hexane and diethyl ether (1:1 v/v) as the eluent to afford this compound as a white solid.[4]

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Suspend LiAlH4 in anhydrous THF at 0°C add_acid Add solution of 2-bromo-4,5-dimethoxybenzoic acid start->add_acid dropwise react Stir at room temperature for 31 hours add_acid->react quench Quench with Na2SO4·10H2O at 0°C react->quench stir_quench Stir at room temperature for 16 hours quench->stir_quench filter Filter the reaction mixture stir_quench->filter concentrate Concentrate the filtrate filter->concentrate chromatography Silica gel column chromatography (Hexane:Diethyl ether = 1:1) concentrate->chromatography product This compound (White solid) chromatography->product

Synthesis and Purification Workflow

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum is typically recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • Expected Chemical Shifts:

      • δ 7.01 (s, 2H, Ar-H)

      • δ 4.68 (s, 2H, -CH₂OH)

      • δ 3.89 (s, 3H, -OCH₃)

      • δ 3.87 (s, 3H, -OCH₃)

      • δ 2.11 (br s, 1H, -OH)[4]

  • ¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument at 75 MHz using CDCl₃ as the solvent.

    • Expected Chemical Shifts:

      • δ 148.9, 148.5, 131.8, 115.3, 112.5, 111.8 (Aromatic carbons)

      • δ 64.9 (-CH₂OH)

      • δ 56.2, 56.0 (-OCH₃)[4]

Infrared (IR) Spectroscopy:

  • The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum should conform to the standard spectrum for this compound.[3]

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): The mass spectrum is acquired using an electron ionization source. The molecular ion peak (M⁺) is expected at m/z 246, corresponding to the molecular weight of the compound.[4]

G Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Synthesized 2-Bromo-4,5- dimethoxybenzyl alcohol prep_nmr Dissolve in CDCl3 sample->prep_nmr prep_ir Prepare KBr pellet or thin film sample->prep_ir prep_ms Prepare for EI-MS sample->prep_ms nmr ¹H and ¹³C NMR Spectroscopy prep_nmr->nmr ir FTIR Spectroscopy prep_ir->ir ms Mass Spectrometry (EI-MS) prep_ms->ms nmr_data Chemical shifts and coupling constants nmr->nmr_data ir_data Characteristic functional group peaks ir->ir_data ms_data Molecular ion peak and fragmentation pattern ms->ms_data confirm_structure Confirm Structure and Purity nmr_data->confirm_structure ir_data->confirm_structure ms_data->confirm_structure

Spectroscopic Analysis Workflow

Stability and Reactivity

This compound is stable under normal storage conditions.[3] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[5]

Incompatible Materials: This compound is incompatible with acids, acid anhydrides, and acid chlorides.[3]

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[3]

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of Pinaverium Bromide.[1][6] It can also be used in the synthesis of rotenoids. Its functional groups, the alcohol and the aryl bromide, allow for a variety of subsequent chemical transformations, making it a valuable building block for creating diverse molecular scaffolds for drug discovery. For instance, the alcohol can be oxidized to an aldehyde or converted to an ether, while the aryl bromide can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

This technical guide provides essential information for the handling, synthesis, and characterization of this compound, facilitating its effective use in research and drug development.

References

Synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol from veratraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a two-step synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol, a valuable intermediate in the preparation of various pharmaceutical compounds.[1] The synthesis commences with the electrophilic bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) to yield 2-bromo-4,5-dimethoxybenzaldehyde, which is subsequently reduced to the target benzyl alcohol. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to support research and development in medicinal chemistry and drug discovery.

Synthetic Pathway Overview

The synthesis of this compound from veratraldehyde is a two-step process:

  • Bromination: An electrophilic aromatic substitution reaction on the veratraldehyde ring introduces a bromine atom at the 2-position to form 2-bromo-4,5-dimethoxybenzaldehyde.

  • Reduction: The aldehyde functional group of the brominated intermediate is selectively reduced to a primary alcohol using a hydride-donating reducing agent.

Synthesis_Pathway Veratraldehyde Veratraldehyde Intermediate 2-Bromo-4,5-dimethoxybenzaldehyde Veratraldehyde->Intermediate Bromination (e.g., Br2, KBrO3/HBr) Final_Product This compound Intermediate->Final_Product Reduction (e.g., NaBH4)

Caption: Overall synthetic pathway from veratraldehyde to this compound.

Step 1: Bromination of Veratraldehyde

The bromination of veratraldehyde to 2-bromo-4,5-dimethoxybenzaldehyde can be achieved through several methods. The choice of brominating agent and solvent system can influence the reaction yield and purity of the product. Below are protocols for three different methodologies.

Quantitative Data for Bromination of Veratraldehyde
MethodBrominating AgentSolventStarting Material (Veratraldehyde)Yield of 2-Bromo-4,5-dimethoxybenzaldehydeMelting Point (°C)Reference
1KBrO₃ / HBr (in situ)Glacial Acetic Acid1.0 g82.03%142-144[2]
2Bromine (Br₂)Methanol4.0 kg90-92%143-146[3]
3Bromine (Br₂)Glacial Acetic Acid100 g86.5%151-152[4]
Experimental Protocols for Bromination

Method 1: Bromination using KBrO₃/HBr in Acetic Acid [2]

This method utilizes potassium bromate and hydrobromic acid to generate bromine in situ, which is a safer alternative to handling liquid bromine directly.

  • Materials:

    • Veratraldehyde (10 mmol)

    • Potassium bromate (KBrO₃) (3.3 mmol)

    • Glacial acetic acid (5 mL)

    • Hydrobromic acid (HBr, 47%) (1 mL)

    • Sodium thiosulfate (Na₂S₂O₃) solution

    • Ice water

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add veratraldehyde (10 mmol) and glacial acetic acid (5 mL).

    • Add potassium bromate (3.3 mmol) to the mixture at room temperature.

    • Stir the mixture using a magnetic stirrer and add hydrobromic acid (1 mL, 47%) dropwise.

    • Continue stirring for 45 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

    • Add a solution of sodium thiosulfate until the color of the mixture changes, indicating the quenching of excess bromine.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-bromo-4,5-dimethoxybenzaldehyde.

Method 2: Bromination using Bromine in Methanol [3]

This large-scale procedure offers high yields by using methanol as the solvent.

  • Materials:

    • Veratraldehyde (4.0 kg, 24.07 mol)

    • Methanol (27 L)

    • Bromine (4.4 kg, 27.53 mol)

    • Water

    • 30-L glass reactor with stirring and cooling capabilities

  • Procedure:

    • Charge a 30-L glass reactor with 25 L of methanol.

    • Add mill-powdered veratraldehyde (4.0 kg) with stirring. Rinse the filling tube with an additional 2 L of methanol.

    • If necessary, heat the mixture to 30°C to achieve a homogeneous solution.

    • Add bromine (4.4 kg) while maintaining the temperature below 40°C with cooling.

    • Stir the reaction mixture at this temperature for 1 hour.

    • Heat the mixture under reflux to distill off approximately 9.5 L of methanol.

    • Cool the mixture to 20°C and add 15 L of water with stirring to precipitate the product.

    • Filter the resulting slurry and wash the solid with cold methanol (3 x 5 L).

    • Dry the product in vacuo at 50°C to yield 2-bromo-4,5-dimethoxybenzaldehyde.

Step 2: Reduction of 2-Bromo-4,5-dimethoxybenzaldehyde

The second step involves the reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used and selective reducing agent for this transformation.

Quantitative Data for the Final Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₁₁BrO₃247.0995-96
Experimental Protocol for Reduction
  • Materials:

    • 2-Bromo-4,5-dimethoxybenzaldehyde (1 eq.)

    • Sodium borohydride (NaBH₄) (1.2-1.5 eq.)

    • Methanol or Ethanol (as solvent)

    • Deionized water

    • Dilute hydrochloric acid (e.g., 1 M HCl) or Ammonium chloride solution

    • Ethyl acetate or Dichloromethane (for extraction)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1 eq.) in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.2-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at or below 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Carefully quench the reaction by cooling the flask back to 0°C and slowly adding deionized water to decompose any excess sodium borohydride.

    • Acidify the mixture with dilute hydrochloric acid or add a saturated solution of ammonium chloride to neutralize the reaction.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate or dichloromethane (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow Visualization

Experimental_Workflow cluster_bromination Step 1: Bromination cluster_reduction Step 2: Reduction A Dissolve Veratraldehyde B Add Brominating Agent A->B C Reaction & Monitoring (TLC) B->C D Workup (Quenching, Precipitation) C->D E Isolation & Drying D->E F Dissolve Brominated Aldehyde E->F Intermediate Product G Add NaBH4 at 0°C F->G H Reaction & Monitoring (TLC) G->H I Workup (Quenching, Extraction) H->I J Purification I->J

Caption: Generalized experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from veratraldehyde is a robust and scalable two-step process. The initial bromination can be performed with high yields using various reagents, with the in situ generation of bromine from KBrO₃ and HBr offering a safer laboratory-scale alternative. The subsequent reduction of the aldehyde to the corresponding alcohol is efficiently achieved with sodium borohydride. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Guide to 2-Bromo-4,5-dimethoxybenzyl Alcohol: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information regarding the molecular formula and weight of 2-Bromo-4,5-dimethoxybenzyl alcohol, a compound relevant to researchers and professionals in the field of drug development and organic synthesis.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueCitations
Molecular FormulaC₉H₁₁BrO₃[1][2][3][4]
Molecular Weight247.09 g/mol [1][2][4]
Alternate Molecular Weight247.088 g/mol

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound were not available in the provided search results. For specific experimental methodologies, researchers are advised to consult peer-reviewed scientific literature or specialized chemical synthesis databases.

Structural and Property Relationship

The following diagram illustrates the logical connection between the chemical compound and its core molecular identifiers.

A This compound B Molecular Formula C₉H₁₁BrO₃ A->B has C Molecular Weight 247.09 g/mol A->C has

Molecular properties of this compound.

References

Spectroscopic Profile of 2-Bromo-4,5-dimethoxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4,5-dimethoxybenzyl alcohol (CAS No. 54370-00-2), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, publicly available, detailed experimental spectra for this specific compound are limited. The data presented here is a composite of information from various sources and typical values expected for similar chemical structures.

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2s1HAr-H
~6.9s1HAr-H
~4.6s2H-CH₂-
~3.9s3H-OCH₃
~3.8s3H-OCH₃
~2.5 (variable)br s1H-OH

Predicted data based on structure and typical chemical shifts for analogous compounds.

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~149Ar-C-O
~148Ar-C-O
~132Ar-C-Br
~120Ar-CH
~115Ar-CH
~114Ar-C-CH₂
~64-CH₂-OH
~56-OCH₃
~56-OCH₃

Predicted data based on structure and typical chemical shifts for analogous compounds.

Table 3: IR Absorption Data

A supplier of this compound has confirmed that its infrared spectrum is authentic to the structure, though specific peak data is not provided[1]. Based on the functional groups present, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500-3200 (broad)O-HStretching
3100-3000Ar C-HStretching
2950-2850Aliphatic C-HStretching
1600-1450C=CAromatic Ring Stretching
1250-1000C-OStretching
~600C-BrStretching
Table 4: Mass Spectrometry Data
m/zInterpretation
246/248Molecular ion peak (M⁺) and its bromine isotope (M+2)
229/231Loss of -OH
217/219Loss of -CH₂OH
167Loss of Br
139Further fragmentation

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS data, which can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: The spectrum is acquired to determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to identify the number of unique carbon atoms and their chemical environments.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation: A small amount of finely ground this compound is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle.

  • Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹), revealing the characteristic vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Direct Infusion):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is introduced directly into the ion source of the mass spectrometer (e.g., using an electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI source). The instrument is set to scan a relevant mass-to-charge (m/z) range.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural elucidation and quality control, it is recommended to acquire experimental data on a purified sample and compare it with reference data or predicted spectra.

References

Technical Guide: Determining the Solubility of 2-Bromo-4,5-dimethoxybenzyl Alcohol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate, such as 2-Bromo-4,5-dimethoxybenzyl alcohol, is a critical physicochemical property that influences its behavior in various stages of drug development, including synthesis, purification, formulation, and bioavailability.[1][2] This compound serves as a valuable intermediate in the synthesis of various pharmaceutical goods.[3] A thorough understanding of its solubility in common organic solvents is essential for optimizing reaction conditions, developing effective crystallization procedures, and creating stable formulations.

Experimental Methodology: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium (or shake-flask) method is considered the gold standard for determining thermodynamic solubility.[5][6] It involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute.[7]

Materials and Equipment
  • Solute: this compound (Purity ≥98%)

  • Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene (Analytical or HPLC grade)

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatic shaker or water bath capable of maintaining constant temperature (e.g., 25°C ± 0.5°C)

    • Glass vials or flasks with airtight seals (e.g., 10-20 mL scintillation vials)

    • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvent)

    • Volumetric flasks and pipettes

    • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Protocol
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to add enough solid so that a portion remains undissolved after equilibrium is reached, ensuring the solution is saturated.[5][8]

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Securely seal the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[5][7] It is advisable to perform a preliminary time-to-equilibrium study by measuring the concentration at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[6][7]

  • Phase Separation: Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Measure the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table to allow for easy comparison across different solvents and conditions.

Table 1: Template for Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Method
Ethanol25.0 ± 0.5Experimental ValueExperimental ValueIsothermal Equilibrium
Methanol25.0 ± 0.5Experimental ValueExperimental ValueIsothermal Equilibrium
Acetone25.0 ± 0.5Experimental ValueExperimental ValueIsothermal Equilibrium
Ethyl Acetate25.0 ± 0.5Experimental ValueExperimental ValueIsothermal Equilibrium
Dichloromethane25.0 ± 0.5Experimental ValueExperimental ValueIsothermal Equilibrium
Toluene25.0 ± 0.5Experimental ValueExperimental ValueIsothermal Equilibrium

Visualization of Experimental Workflow

The logical flow of the isothermal equilibrium method can be visualized to provide a clear overview of the process from preparation to final analysis.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Result A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow excess solid to sediment C->D E Withdraw and filter supernatant D->E F Dilute sample for analysis E->F G Measure concentration (e.g., HPLC-UV) F->G H Calculate Solubility (e.g., g/100 mL) G->H

Workflow for Experimental Solubility Determination.

Conclusion

This guide provides the necessary framework for researchers and drug development professionals to accurately determine the solubility of this compound in common organic solvents. By following the detailed isothermal equilibrium protocol, scientists can generate reliable and reproducible data essential for process optimization and formulation development. The structured presentation of data and the clear visualization of the experimental workflow are designed to support efficient and effective laboratory practices.

References

An In-depth Technical Guide on 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical properties, outlines established synthesis protocols, and addresses the current availability of its crystal structure data. Due to the absence of a publicly available crystal structure for the title compound, this guide focuses on presenting robust synthetic methodologies and a summary of its known physical and chemical characteristics. A detailed workflow for its preparation is also provided.

Introduction

This compound is a substituted benzyl alcohol derivative that serves as a crucial building block in organic synthesis. Its utility is most notably recognized in the preparation of pharmaceutically active molecules, including the antispasmodic agent Pinaverium Bromide. The strategic placement of the bromine atom and methoxy groups on the benzene ring allows for diverse chemical modifications, making it a versatile intermediate for drug development and medicinal chemistry research. This guide aims to consolidate the available scientific information on this compound to support ongoing and future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and literature sources.

PropertyValueSource(s)
Molecular Formula C₉H₁₁BrO₃[1]
Molecular Weight 247.09 g/mol [1]
CAS Number 54370-00-2[1]
Appearance White to light red or pink-purple crystalline powder[2][3]
Melting Point 95-100 °C[2][3]
Boiling Point Not available[2]
Solubility Insoluble in water. Soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol.
IUPAC Name (2-Bromo-4,5-dimethoxyphenyl)methanol[3]
Synonyms 6-Bromoveratryl alcohol, (2-Bromo-4,5-dimethoxyphenyl)methanol[2]

Crystal Structure Analysis

As of the date of this publication, a definitive, publicly accessible crystal structure determination for this compound has not been reported in major crystallographic databases, including the Cambridge Structural Database (CSD). Consequently, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

While the crystal structures of the precursor, 2-Bromo-4,5-dimethoxybenzaldehyde, and the related oxidized form, 2-Bromo-4,5-dimethoxybenzoic acid, have been studied, the specific spatial arrangement and intermolecular interactions of the title alcohol remain an area for future investigation. Researchers requiring precise structural information are encouraged to pursue crystallographic studies to elucidate these details.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the bromination of a commercially available starting material, followed by the reduction of the resulting aldehyde.

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

The precursor, 2-Bromo-4,5-dimethoxybenzaldehyde, is synthesized via the electrophilic bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde).

Materials:

  • 3,4-dimethoxybenzaldehyde

  • Methanol or Acetic Acid (Glacial)

  • Bromine

  • Water

Procedure (using Methanol as solvent): [4]

  • In a suitable reaction vessel, dissolve 3,4-dimethoxybenzaldehyde in methanol.

  • Cool the solution and slowly add bromine while maintaining the temperature below 40°C.

  • After the addition is complete, stir the reaction mixture at this temperature for approximately one hour.

  • Heat the mixture to reflux to partially distill off the methanol, which may cause the product to begin precipitating.

  • Cool the mixture to 20°C and add water to precipitate the product fully.

  • Filter the resulting slurry, wash the solid with cold methanol, and dry under vacuum to yield 2-Bromo-4,5-dimethoxybenzaldehyde.

Procedure (using Acetic Acid as solvent): [5]

  • Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid at room temperature.

  • Slowly add bromine to the solution while maintaining the temperature between 20-30°C.

  • Stir the reaction for several hours.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Synthesis of this compound

The final product is obtained by the reduction of the aldehyde group of 2-Bromo-4,5-dimethoxybenzaldehyde. A common method for this transformation is the use of a reducing agent such as sodium borohydride.

Materials:

  • 2-Bromo-4,5-dimethoxybenzaldehyde

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • Suspend 2-Bromo-4,5-dimethoxybenzaldehyde in methanol or ethanol in a reaction flask.

  • Cool the mixture in an ice bath.

  • Portion-wise, add sodium borohydride to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction to stir for a few hours at room temperature.

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Another reported method involves the reduction of 2-Bromo-4,5-dimethoxybenzoic acid with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).[6]

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start 3,4-Dimethoxybenzaldehyde Bromination Bromination (Br2, Methanol or Acetic Acid) Start->Bromination Intermediate 2-Bromo-4,5-dimethoxybenzaldehyde Bromination->Intermediate Reduction Reduction (NaBH4, Methanol) Intermediate->Reduction Product This compound Reduction->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of Pinaverium Bromide, a spasmolytic agent that acts as a calcium channel blocker on the smooth muscle of the intestinal tract.[7] The bromo- and methoxy-substituents provide handles for further chemical transformations, enabling the construction of more complex molecular architectures. Its role as a precursor to various substituted phenethylamines and other pharmacologically relevant scaffolds underscores its importance in medicinal chemistry.

Conclusion

This technical guide has summarized the currently available information on this compound. While a definitive crystal structure remains to be elucidated, the physicochemical properties and synthetic protocols are well-documented. The provided synthesis workflow offers a clear overview for its preparation. It is anticipated that future research will provide the missing crystallographic data, which will further enhance our understanding of this important synthetic intermediate.

References

An In-depth Technical Guide to the Synthesis and Reactions of 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical reactions of 2-Bromo-4,5-dimethoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds, including Pinaverium Bromide. This document details established synthetic routes, experimental protocols, and known chemical transformations, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Synthesis of this compound

The synthesis of this compound can be achieved through several pathways, primarily starting from commercially available precursors such as 3,4-dimethoxybenzaldehyde, 3,4-dimethoxybenzyl alcohol, or 2-Bromo-4,5-dimethoxybenzoic acid.

Synthesis from 3,4-dimethoxybenzaldehyde

A common and efficient route involves the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde) to yield 2-Bromo-4,5-dimethoxybenzaldehyde, followed by the reduction of the aldehyde functionality to the corresponding benzyl alcohol.

Step 1: Bromination of 3,4-dimethoxybenzaldehyde

The bromination of 3,4-dimethoxybenzaldehyde is typically carried out using elemental bromine in a suitable solvent like methanol or acetic acid.[1] The reaction proceeds via electrophilic aromatic substitution.

  • Experimental Protocol: In a well-ventilated fume hood, a 30-L glass reactor is charged with 25 L of methanol. Mill-powdered 3,4-dimethoxybenzaldehyde (4.0 kg, 24.07 mol) is added with stirring. The mixture is heated to 30°C to achieve a homogeneous solution. Bromine (4.4 kg, 27.53 mol) is then added while maintaining the temperature below 40°C with cooling. The reaction mixture is stirred at this temperature for 1 hour. Following the stirring, the mixture is heated to reflux to distill off approximately 9.5 L of methanol. The mixture is then cooled to 20°C, and 15 L of water is added with stirring. The resulting slurry is filtered, and the solid is washed with cold methanol (3 x 5 L). The product, 2-Bromo-4,5-dimethoxybenzaldehyde, is dried in vacuo at 50°C.[1]

Step 2: Reduction of 2-Bromo-4,5-dimethoxybenzaldehyde

The reduction of the intermediate aldehyde to this compound can be effectively achieved using reducing agents such as sodium borohydride (NaBH₄).

  • Experimental Protocol: To a solution of 2-Bromo-4,5-dimethoxybenzaldehyde (1.0 g, 4.08 mmol) in methanol (20 mL) at 0°C, sodium borohydride (0.15 g, 4.08 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then treated with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

Synthesis from 2-Bromo-4,5-dimethoxybenzoic Acid

An alternative route involves the reduction of 2-Bromo-4,5-dimethoxybenzoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]

  • Experimental Protocol: To a stirred solution of lithium aluminum hydride (1.42 g, 37.5 mmol) in anhydrous THF (90 mL) at 0°C under an argon atmosphere, 2-Bromo-4,5-dimethoxybenzoic acid (3.92 g, 15.0 mmol) is added gradually. The reaction mixture is then stirred at room temperature for 31 hours. After the reaction is complete, the mixture is cooled to 0°C and quenched by the slow addition of water, followed by 15% aqueous NaOH. The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography to give this compound.[2]

Quantitative Data for Synthesis
Starting MaterialReagents and ConditionsProductYield (%)Melting Point (°C)Reference
3,4-dimethoxybenzaldehyde1. Br₂, MeOH, <40°C, 1h; 2. NaBH₄, MeOH, rt, 2hThis compound~90% (for bromination)95-96[1]
2-Bromo-4,5-dimethoxybenzoic acidLiAlH₄, THF, 0°C to rt, 31hThis compound3295-96[2]

Reactions of this compound

This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules. The primary reactive sites are the hydroxyl group and the aryl bromide.

Conversion to 2-Bromo-4,5-dimethoxybenzyl Bromide

A key reaction of the alcohol is its conversion to the corresponding benzyl bromide, which is a highly reactive alkylating agent and a crucial intermediate for the synthesis of Pinaverium Bromide.[3][4]

  • Experimental Protocol (using PPh₃/CBr₄): To a solution of this compound (0.247 g, 1.0 mmol) and triphenylphosphine (0.787 g, 3.0 mmol) in anhydrous THF (5 mL) at 0°C, carbon tetrabromide (0.995 g, 3.0 mmol) is added portion-wise. The mixture is stirred at room temperature for 20 hours. The reaction mixture is then diluted with hexane and diethyl ether, filtered, and the filtrate is concentrated. The crude product is purified by silica gel column chromatography.[2]

  • Experimental Protocol (using PBr₃): To a solution of this compound in a suitable aprotic solvent, phosphorus tribromide is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent.

Etherification Reactions

The hydroxyl group of this compound can be alkylated to form ethers. This is typically achieved under basic conditions using an alkyl halide (Williamson ether synthesis).

  • General Experimental Protocol: To a stirred suspension of a base, such as sodium hydride, in an anhydrous solvent like THF or DMF, a solution of this compound is added dropwise at 0°C. After stirring for a short period, the desired alkyl halide is added, and the reaction is allowed to proceed at room temperature until completion. The reaction is then quenched, and the ether product is isolated and purified.

Oxidation to 2-Bromo-4,5-dimethoxybenzaldehyde

The benzyl alcohol can be oxidized back to the corresponding aldehyde using various oxidizing agents.

  • General Experimental Protocol: A solution of this compound in a suitable solvent such as dichloromethane is treated with an oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered, and the solvent is removed to yield the crude aldehyde, which can be further purified by chromatography or recrystallization.

Palladium-Catalyzed Coupling Reactions

The aryl bromide moiety of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.

  • General Experimental Protocol (Suzuki Coupling): A mixture of this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete. The product is then extracted, and the organic layer is washed, dried, and concentrated. The coupled product is purified by column chromatography.

Visualizing the Synthetic and Reaction Pathways

Synthesis Workflow

Synthesis_of_2_Bromo_4_5_dimethoxybenzyl_alcohol cluster_0 Route 1: From 3,4-dimethoxybenzaldehyde cluster_1 Route 2: From 2-Bromo-4,5-dimethoxybenzoic acid 3,4-dimethoxybenzaldehyde 3,4-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde 3,4-dimethoxybenzaldehyde->2-Bromo-4,5-dimethoxybenzaldehyde Br2, MeOH 2-Bromo-4,5-dimethoxybenzyl_alcohol_1 This compound 2-Bromo-4,5-dimethoxybenzaldehyde->2-Bromo-4,5-dimethoxybenzyl_alcohol_1 NaBH4, MeOH 2-Bromo-4,5-dimethoxybenzoic_acid 2-Bromo-4,5-dimethoxy- benzoic acid 2-Bromo-4,5-dimethoxybenzyl_alcohol_2 This compound 2-Bromo-4,5-dimethoxybenzoic_acid->2-Bromo-4,5-dimethoxybenzyl_alcohol_2 LiAlH4, THF

Caption: Synthetic routes to this compound.

Key Reactions Workflow

Reactions_of_2_Bromo_4_5_dimethoxybenzyl_alcohol start This compound bromide 2-Bromo-4,5-dimethoxybenzyl bromide start->bromide PPh3, CBr4 or PBr3 ether Ethers start->ether Base, Alkyl Halide aldehyde 2-Bromo-4,5-dimethoxy- benzaldehyde start->aldehyde PCC or MnO2 coupled_product C-C Coupled Products start->coupled_product Pd Catalyst, Coupling Partner

Caption: Key chemical reactions of this compound.

References

A Technical Guide to 2-Bromo-4,5-dimethoxybenzyl Alcohol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in sourcing and utilizing 2-Bromo-4,5-dimethoxybenzyl alcohol. This key organic intermediate is particularly relevant in the synthesis of various pharmaceutical compounds, most notably as a precursor to the gastrointestinal antispasmodic agent, Pinaverium Bromide.

Commercial Suppliers and Product Specifications

For research and development purposes, this compound is available from a range of chemical suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific requirements of your experimental work. Below is a comparative table of commercial suppliers offering this compound. Pricing is subject to change and may require logging into the supplier's website or requesting a quote.

SupplierProduct NamePurityCAS NumberAvailable Quantities
Thermo Scientific (Acros Organics) This compound, 98%≥97.5% (HPLC)[1]54370-00-2[1]5 g, 25 g[1][2]
Fisher Scientific This compound, 98%98%54370-00-25 g[3]
Clearsynth This compound96.50% (HPLC)[4]54370-00-2[4]Inquire for details
Axios Research This compoundReference Standard54370-00-2[5]Inquire for details
ChemSupply Australia 2 Bromo 4 5 dimethoxybenzyl alcohol 98%98%54370-00-2[6]25 g[6]
Active Biopharma This compoundNLT 98%54370-00-2Inquire for details
Pharmaffiliates This compoundHigh Purity54370-00-2[7]Inquire for details
Poly Valent Organics (via IndiaMART) This compoundNot specified54370-00-2Inquire for details[8]

Synthetic Pathways and Experimental Protocols

This compound is a valuable building block in multi-step organic syntheses. Below are detailed experimental protocols for its preparation and its subsequent conversion to a key intermediate for Pinaverium Bromide synthesis.

Synthesis of this compound

This protocol outlines the synthesis of the target compound from 2-Bromo-4,5-dimethoxybenzoic acid via reduction.

Reaction: Reduction of a carboxylic acid to an alcohol.

Reagents and Materials:

  • 2-Bromo-4,5-dimethoxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Argon or Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Hexane and Diethyl ether for chromatography

Experimental Procedure: [9]

  • In a flask under an argon atmosphere, add a solution of lithium aluminum hydride (2.5 equivalents) in anhydrous THF.

  • Cool the LiAlH₄ solution to 0°C using an ice bath.

  • Gradually add 2-Bromo-4,5-dimethoxybenzoic acid (1 equivalent) to the cooled LiAlH₄ solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 31 hours.

  • To quench the reaction, carefully add sodium sulfate decahydrate and stir for another 16 hours.

  • Filter the resulting mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and diethyl ether (1:1) as the eluent to yield this compound.

Synthesis_of_Alcohol starting_material 2-Bromo-4,5-dimethoxybenzoic acid product This compound starting_material->product Reduction reagents 1. LiAlH4, THF, 0°C to RT 2. Na2SO4·10H2O (quench)

Synthesis of this compound.
Conversion to 2-Bromo-4,5-dimethoxybenzyl Bromide and Use in Pinaverium Bromide Synthesis

This compound is often converted to the corresponding benzyl bromide, a more reactive electrophile for subsequent alkylation reactions, such as in the final step of Pinaverium Bromide synthesis.

Part 1: Synthesis of 2-Bromo-4,5-dimethoxybenzyl Bromide

This protocol describes the bromination of the benzyl alcohol.

Reagents and Materials:

  • This compound

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane and Diethyl ether for workup

Experimental Procedure: [9]

  • In a flask, dissolve this compound (1 equivalent) and triphenylphosphine (3 equivalents) in anhydrous THF.

  • Cool the mixture to 0°C in an ice bath.

  • Gradually add carbon tetrabromide (3 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 20 hours.

  • After the reaction is complete, dilute the solution with hexane and diethyl ether to precipitate triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate to obtain the crude 2-bromo-4,5-dimethoxybenzyl bromide, which can be used in the next step, often without further purification.

Part 2: Synthesis of Pinaverium Bromide

This protocol outlines the final N-alkylation step to produce Pinaverium Bromide.

Reagents and Materials:

  • 2-Bromo-4,5-dimethoxybenzyl bromide

  • Key intermediate (Formula IV compound from patent literature)

  • Butanone, Dichloromethane, or Ethyl Acetate as solvent

Experimental Procedure: [10][11]

  • Dissolve the key morpholine-containing intermediate (1 equivalent) and 2-bromo-4,5-dimethoxybenzyl bromide (1.1-1.5 equivalents) in a suitable solvent such as butanone, dichloromethane, or ethyl acetate.[10]

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture. The product, Pinaverium Bromide, will often precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with the reaction solvent.

  • Dry the product under reduced pressure to yield Pinaverium Bromide.

Pinaverium_Bromide_Synthesis alcohol This compound benzyl_bromide 2-Bromo-4,5-dimethoxybenzyl bromide alcohol->benzyl_bromide Bromination reagents1 CBr4, PPh3, THF pinaverium Pinaverium Bromide benzyl_bromide->pinaverium N-Alkylation intermediate Morpholine Intermediate (Formula IV) intermediate->pinaverium N-Alkylation reagents2 Butanone or Ethyl Acetate, Reflux

Workflow for the synthesis of Pinaverium Bromide.

References

Stability and Storage of 2-Bromo-4,5-dimethoxybenzyl alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-4,5-dimethoxybenzyl alcohol. Due to the limited availability of specific quantitative stability data in the public domain, this document focuses on providing best-practice guidelines based on available safety data sheets, information on structurally similar compounds, and internationally recognized standards for stability testing.

Core Concepts: Stability and Storage

The stability of a chemical compound refers to its ability to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, and light. Proper storage is crucial to ensure the compound's integrity, purity, and suitability for research and development applications.

This compound is a substituted benzyl alcohol derivative. The presence of the benzyl alcohol moiety, along with the bromo and dimethoxy substituents on the aromatic ring, influences its chemical reactivity and stability.

Recommended Storage Conditions

To maintain the quality of this compound, it is essential to adhere to the following storage conditions, derived from manufacturer safety data sheets (SDS) and general chemical storage principles.

ParameterRecommended ConditionRationale
Temperature Long-term: Refrigerator (2°C to 8°C) Short-term: Cool and dry placeLower temperatures slow down potential degradation reactions.
Atmosphere Store in a tightly sealed container.Protects from atmospheric moisture and oxygen, which can contribute to degradation.
Light Protect from light. Store in an opaque or amber container.Benzyl alcohol derivatives can be sensitive to light, which may induce photochemical degradation.
Ventilation Store in a well-ventilated area.General safety practice for chemical storage.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and acid chlorides.To prevent potentially hazardous chemical reactions.

Quantitative Stability Data

ConditionDurationParameter MonitoredSpecificationResult
Accelerated Stability
40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 monthsAssay, Appearance, Degradation Productse.g., Assay ≥ 98.0%Data not available
Long-Term Stability
25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 monthsAssay, Appearance, Degradation Productse.g., Assay ≥ 98.0%Data not available
5°C ± 3°C0, 3, 6, 9, 12, 18, 24, 36 monthsAssay, Appearance, Degradation Productse.g., Assay ≥ 98.0%Data not available
Photostability
ICH Q1B Option 1 or 2As per guidelineAssay, Appearance, Degradation Productse.g., Assay ≥ 98.0%Data not available

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a chemical substance like this compound, based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).[1][2][3][4][5][6][7][8]

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with a dilute acid (e.g., 0.1 N HCl). The solution is then heated (e.g., at 60°C) for a defined period. Samples are taken at various time points, neutralized, and analyzed.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with a dilute base (e.g., 0.1 N NaOH). The solution is then heated (e.g., at 60°C) for a defined period. Samples are taken at various time points, neutralized, and analyzed.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature for a defined period. Samples are analyzed at various time points.

  • Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) for an extended period. Samples are taken and analyzed at various time points.

  • Photostability Testing: The solid compound is exposed to a light source as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9] A control sample is kept in the dark under the same temperature conditions.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life of the substance.

  • Sample Preparation: At least three batches of the substance are placed in containers that simulate the proposed storage container.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1][2][3]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.[1][2][3]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[1][2][3][5]

  • Testing Frequency:

    • Long-Term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2]

    • Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[2]

  • Analytical Methods: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to monitor changes in the assay of the substance and the formation of degradation products.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the handling and storage of this compound to ensure its stability and safe use.

G cluster_receiving Receiving and Initial Handling cluster_storage Storage cluster_usage Usage and Handling A Receive Compound B Inspect Container for Damage A->B Visual Check C Verify Compound Identity and Purity B->C If OK M Quarantine and Report B->M If Damaged D Log into Inventory System C->D If Verified E Store in Tightly Sealed, Light-Resistant Container D->E F Select Storage Temperature E->F G Long-Term Storage (2-8°C) F->G For Extended Periods H Short-Term Storage (Cool, Dry Place) F->H For Immediate Use I Equilibrate to Room Temperature Before Opening G->I H->I J Handle in a Well-Ventilated Area I->J K Use Appropriate PPE J->K L Reseal Container Tightly After Use K->L L->G Return to Long-Term L->H Return to Short-Term

Caption: Workflow for Handling and Storage of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, substituted benzyl alcohols can undergo several types of degradation:

  • Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde (2-Bromo-4,5-dimethoxybenzaldehyde) and further to the carboxylic acid (2-Bromo-4,5-dimethoxybenzoic acid). This can be accelerated by heat, light, and the presence of oxidizing agents.

  • Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent degradation products.

  • Reactions with Incompatible Materials: Strong acids or bases can catalyze decomposition or other reactions.

Conclusion

The stability of this compound is best maintained by storing it in a cool, dry, and dark environment in a tightly sealed container. While specific quantitative stability data is not widely available, following the general handling and storage procedures outlined in this guide, along with the principles of stability testing from ICH guidelines, will ensure the compound's integrity for research and development purposes. For critical applications, it is highly recommended that users perform their own stability assessments under their specific formulation and storage conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pinaverium Bromide Utilizing 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium Bromide is a spasmolytic agent that acts as a calcium channel blocker, exhibiting high selectivity for the smooth muscle cells of the gastrointestinal (GI) tract. It is clinically used for the treatment of symptoms associated with irritable bowel syndrome (IBS) and other functional GI disorders. The mechanism of action involves the inhibition of calcium ion influx into intestinal smooth muscle cells, which in turn reduces muscle contractions and spasms.

A key intermediate in the synthesis of Pinaverium Bromide is 2-bromo-4,5-dimethoxybenzyl bromide. This document outlines the synthetic route to Pinaverium Bromide, with a specific focus on the utilization of 2-Bromo-4,5-dimethoxybenzyl alcohol as a precursor to this key intermediate. The protocols provided herein detail the necessary experimental procedures, and the accompanying data offers quantitative insights into the expected yields and characteristics of the synthesized compounds.

Chemical Structures

CompoundStructure
This compoundthis compound
2-Bromo-4,5-dimethoxybenzyl bromide2-Bromo-4,5-dimethoxybenzyl bromide
(1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine(1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine
Pinaverium BromidePinaverium Bromide

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key steps in the synthesis of Pinaverium Bromide.

Table 1: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide from this compound

ParameterValueReference
Starting MaterialThis compound[1]
ReagentsCarbon tetrachloride (CBr4), Triphenylphosphine (PPh3)[1]
SolventTetrahydrofuran (THF)[1]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time20 hours[1]
Yield39%[1]
Melting Point82.1 - 83.2 °C[2]
Molecular Weight309.98 g/mol [2][3]

Table 2: Synthesis of Pinaverium Bromide

ParameterValueReference
Starting Materials2-Bromo-4,5-dimethoxybenzyl bromide, (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine[4]
SolventMethyl ethyl ketone[4]
Reaction TemperatureReflux[4]
Yield92.1%[4]
Cis Isomer Purity≥99%[5]
Trans Isomer Purity≤1%[5]
Molecular Weight591.42 g/mol [6]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide

This protocol details the conversion of this compound to the corresponding benzyl bromide.

Materials:

  • This compound

  • Carbon tetrachloride (CBr4)

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Diethyl ether

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 247.1 mg) and triphenylphosphine (3.0 mmol, 786.9 mg) in anhydrous tetrahydrofuran (5 mL).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon tetrachloride (3.0 mmol, 994.8 mg) to the cooled mixture.[1]

  • Remove the ice bath and stir the reaction mixture at room temperature for 20 hours.[1]

  • After the reaction is complete, dilute the solution with hexane and diethyl ether.

  • Filter the solution through a silica gel pad to remove triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (10:1) eluent system to obtain 2-bromo-4,5-dimethoxybenzyl bromide.[1]

Protocol 2: Synthesis of Pinaverium Bromide

This protocol describes the final step in the synthesis of Pinaverium Bromide.

Materials:

  • 2-Bromo-4,5-dimethoxybenzyl bromide

  • (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine (Intermediate IV)

  • Methyl ethyl ketone

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 6 g of (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine and 8.5 g of 2-bromo-4,5-dimethoxybenzyl bromide in 60 mL of methyl ethyl ketone.[4]

  • Heat the mixture to reflux and maintain the reflux for a period sufficient for the reaction to go to completion, as monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate.

  • Wash the filtered solid with methyl ethyl ketone.[4]

  • Dry the solid under reduced pressure to yield Pinaverium Bromide.[4]

Visualizations

Mechanism of Action of Pinaverium Bromide

Pinaverium Bromide exerts its spasmolytic effect by blocking L-type calcium channels in the smooth muscle cells of the gastrointestinal tract. This inhibition of calcium influx prevents the cellular processes that lead to muscle contraction.

Pinaverium_Bromide_Mechanism extracellular Extracellular Space membrane intracellular Intracellular Space (Smooth Muscle Cell) Ca_out Ca²⁺ Ca_channel L-type Calcium Channel Ca_out->Ca_channel Influx Ca_in Ca²⁺ Ca_channel->Ca_in Pinaverium Pinaverium Bromide Pinaverium->Ca_channel Contraction Muscle Contraction Ca_in->Contraction

Caption: Mechanism of action of Pinaverium Bromide.

Synthetic Workflow for Pinaverium Bromide

The following diagram illustrates the two-step synthesis of Pinaverium Bromide starting from this compound.

Pinaverium_Synthesis_Workflow start 2-Bromo-4,5-dimethoxybenzyl alcohol reagents1 CBr₄, PPh₃ THF, 0°C to RT, 20h start->reagents1 intermediate1 2-Bromo-4,5-dimethoxybenzyl bromide reagents1->intermediate1 reagents2 Methyl ethyl ketone Reflux intermediate1->reagents2 intermediate2 (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo [3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine intermediate2->reagents2 final_product Pinaverium Bromide reagents2->final_product

Caption: Synthesis workflow for Pinaverium Bromide.

References

Application Notes and Protocols: 2-Bromo-4,5-dimethoxybenzyl Alcohol as a Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of 2-Bromo-4,5-dimethoxybenzyl alcohol as a protecting group in peptide synthesis is not widely documented in scientific literature. The following application notes and protocols are based on the well-established characteristics of the structurally similar 2,4-dimethoxybenzyl (DMB) protecting group. The provided data and methodologies are predictive and would require experimental validation and optimization.

Introduction

In peptide synthesis, the selection of appropriate protecting groups is critical for the successful assembly of the desired peptide sequence. Benzyl-type protecting groups are frequently employed for the protection of various functional groups in amino acids. The 2-Bromo-4,5-dimethoxybenzyl (Br-DMB) group, due to its electronic properties conferred by the methoxy and bromine substituents, is anticipated to exhibit characteristics similar to the widely used 2,4-dimethoxybenzyl (DMB) protecting group. This document provides a theoretical framework for its application in peptide synthesis.

The Br-DMB group is expected to be acid-labile, allowing for its removal under moderately acidic conditions, which would make it compatible with Fmoc-based solid-phase peptide synthesis (SPPS). The electron-donating methoxy groups are predicted to facilitate the cleavage by stabilizing the resulting carbocation, while the electron-withdrawing bromine atom might slightly modulate this lability.

Predicted Characteristics and Advantages

  • Acid Lability: The presence of two electron-donating methoxy groups on the benzyl ring is expected to make the Br-DMB group susceptible to cleavage by acids such as trifluoroacetic acid (TFA). This property allows for its use as a side-chain protecting group for amino acids like lysine, ornithine, or as a backbone amide protecting group.

  • Orthogonality: The Br-DMB group is predicted to be stable under the basic conditions used for the removal of the Fmoc group (e.g., piperidine in DMF), making it orthogonal to this common N-terminal protecting group in SPPS.

  • Potential for Modified Cleavage: The bromo substituent might offer a handle for alternative cleavage strategies, although this would require significant experimental investigation.

Data Presentation

The following tables summarize the predicted quantitative data for the application of the Br-DMB protecting group, based on typical values for the DMB group.

Table 1: Predicted Yields for the Introduction of the Br-DMB Protecting Group

Amino Acid DerivativeProtection ReactionReagentsExpected Yield (%)
Nα-Fmoc-L-LysineSide-chain alkylation2-Bromo-4,5-dimethoxybenzyl bromide, DIPEA, DMF80 - 90
Nα-Fmoc-L-OrnithineSide-chain alkylation2-Bromo-4,5-dimethoxybenzyl bromide, DIPEA, DMF80 - 90
Glycine (Backbone)Reductive amination2-Bromo-4,5-dimethoxybenzaldehyde, NaBH₃CN75 - 85

Table 2: Predicted Cleavage Conditions and Efficiency for the Br-DMB Group

Protected Amino AcidCleavage ReagentScavengerTime (hours)Expected Cleavage Efficiency (%)
Fmoc-Lys(Br-DMB)-OH95% TFA2.5% TIS, 2.5% H₂O1 - 2> 95
Peptide-Lys(Br-DMB)-Resin95% TFA2.5% TIS, 2.5% H₂O2 - 4> 95
Peptide-(Br-DMB)Gly-Resin95% TFA2.5% TIS, 2.5% H₂O2 - 4> 95

Experimental Protocols

The following are hypothetical protocols for the introduction and removal of the 2-Bromo-4,5-dimethoxybenzyl protecting group. These protocols are adapted from standard procedures for the DMB group and would require optimization.

Protocol 1: Protection of the ε-Amino Group of Lysine

Objective: To synthesize Nα-Fmoc-Nε-(2-Bromo-4,5-dimethoxybenzyl)-L-lysine.

Materials:

  • Nα-Fmoc-L-lysine

  • 2-Bromo-4,5-dimethoxybenzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Dissolve Nα-Fmoc-L-lysine (1.0 eq) in DMF.

  • Add DIPEA (2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of 2-Bromo-4,5-dimethoxybenzyl bromide (1.1 eq) in a minimal amount of DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain Nα-Fmoc-Nε-(2-Bromo-4,5-dimethoxybenzyl)-L-lysine.

Protocol 2: Cleavage of the Br-DMB Protecting Group from a Resin-Bound Peptide

Objective: To cleave the Br-DMB protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing a Lys(Br-DMB) residue

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM from the reaction vessel.

  • Add the cleavage cocktail to the resin.

  • Gently agitate the suspension at room temperature for 2-4 hours.

  • Filter the cleavage solution into a cold centrifuge tube.

  • Wash the resin with additional cleavage cocktail and then with DCM. Combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether to the combined filtrate.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Mandatory Visualization

cluster_protection Protection of Lysine Side-Chain Lysine Nα-Fmoc-L-Lysine Protected_Lysine Nα-Fmoc-Nε-(Br-DMB)-L-Lysine Lysine->Protected_Lysine DIPEA, DMF BrDMB_Br 2-Bromo-4,5-dimethoxybenzyl bromide BrDMB_Br->Protected_Lysine

Caption: Workflow for the protection of the lysine side-chain.

cluster_cleavage Cleavage from Resin and Deprotection Peptide_Resin Peptide-Lys(Br-DMB)-Resin Crude_Peptide Crude Peptide Peptide_Resin->Crude_Peptide Cleavage Cleavage_Cocktail TFA/TIS/H₂O Cleavage_Cocktail->Crude_Peptide Purified_Peptide Purified Peptide Crude_Peptide->Purified_Peptide RP-HPLC

Caption: Workflow for the cleavage and purification of the peptide.

cluster_orthogonality Orthogonality in Fmoc SPPS Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Coupling Coupling of Fmoc-Lys(Br-DMB)-OH Fmoc_Deprotection->Coupling Chain_Elongation Further Chain Elongation Coupling->Chain_Elongation Repeat Deprotection/Coupling Cycles Final_Cleavage Final Cleavage (TFA) Chain_Elongation->Final_Cleavage Final_Peptide Deprotected Peptide Final_Cleavage->Final_Peptide

Caption: Logical relationship of Br-DMB group in an Fmoc SPPS workflow.

Application Notes: Reactivity of the Benzylic Alcohol in 2-Bromo-4,5-dimethoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key chemical transformations involving the benzylic alcohol functional group of 2-Bromo-4,5-dimethoxybenzyl alcohol. This compound serves as a versatile intermediate in the synthesis of various pharmaceutical and bioactive molecules. The protocols detailed herein cover essential reactions such as substitution, oxidation, etherification, and esterification, providing researchers with the necessary methodologies to utilize this building block effectively.

Substitution Reactions: Halogenation of the Benzylic Alcohol

The hydroxyl group of this compound can be readily displaced by halides to form the corresponding benzyl halides. These activated intermediates are highly useful for subsequent nucleophilic substitution and coupling reactions. The conversion to benzyl bromides and chlorides are two of the most common transformations.

A well-established method for converting primary alcohols to alkyl bromides involves reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), the latter being known as the Appel reaction.[1][2][3] For chlorination, thionyl chloride (SOCl₂) is a standard and effective reagent.[1][4] These reactions typically proceed via an Sₙ2 mechanism, converting the poor hydroxyl leaving group into a much better one.[3][4]

Table 1: Summary of Halogenation Protocols
ParameterProtocol 1.1: Bromination (Appel Reaction)[2]Protocol 1.2: Bromination (with PBr₃)Protocol 1.3: Chlorination (with SOCl₂)
Product 2-Bromo-4,5-dimethoxybenzyl bromide2-Bromo-4,5-dimethoxybenzyl bromide2-Bromo-4,5-dimethoxybenzyl chloride
Reagents CBr₄, PPh₃PBr₃SOCl₂, Pyridine
Equivalents CBr₄ (3.0 eq), PPh₃ (3.0 eq)PBr₃ (0.4 eq)SOCl₂ (1.2 eq), Pyridine (1.2 eq)
Solvent Anhydrous THFAnhydrous Diethyl EtherAnhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temp.0 °C to Room Temp.0 °C to Room Temp.
Time 20 hours2-4 hours2-4 hours
Yield 39%Typically >85%Typically >90%
Experimental Protocols

Protocol 1.1: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide via Appel Reaction [2]

  • Dissolve this compound (1.0 mmol, 1.0 eq) and triphenylphosphine (3.0 mmol, 3.0 eq) in anhydrous tetrahydrofuran (THF, 5 mL) in a round-bottom flask under an inert argon atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Gradually add carbon tetrabromide (3.0 mmol, 3.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 20 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the solution with hexane and diethyl ether.

  • Filter the mixture through a pad of silica gel to remove triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: 10:1 hexane/ethyl acetate) to afford the desired bromide.

Protocol 1.2: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide with Phosphorus Tribromide

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Oxidation to 2-Bromo-4,5-dimethoxybenzaldehyde

The selective oxidation of primary benzylic alcohols to aldehydes is a crucial transformation, requiring mild conditions to prevent over-oxidation to the carboxylic acid.[5] Modern methods often employ catalytic systems that are both efficient and highly selective. A widely used system involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant.[6][7] Copper(I)/TEMPO systems using ambient air as the terminal oxidant are particularly advantageous for their mild conditions and environmental compatibility.[8]

Table 2: Summary of Selective Oxidation Protocol
ParameterProtocol 2.1: Copper/TEMPO Catalyzed Aerobic Oxidation
Product 2-Bromo-4,5-dimethoxybenzaldehyde
Catalyst System CuBr (5 mol%), 2,2'-Bipyridyl (bpy, 5 mol%), TEMPO (10 mol%)
Co-catalyst N-Methylimidazole (NMI, 10 mol%)
Oxidant Ambient Air (O₂)
Solvent Acetonitrile
Temperature Room Temperature
Time 30-60 minutes
Yield Typically >90% (for similar benzyl alcohols[8])
Experimental Protocol

Protocol 2.1: Copper/TEMPO Catalyzed Aerobic Oxidation [8]

  • To a round-bottom flask open to the air, add this compound (1.0 eq) and acetonitrile (0.1 M solution).

  • Add copper(I) bromide (CuBr, 0.05 eq), 2,2'-bipyridyl (bpy, 0.05 eq), TEMPO (0.10 eq), and N-methylimidazole (NMI, 0.10 eq).

  • Stir the resulting mixture vigorously at room temperature. The reaction is often accompanied by a color change from red-brown to green upon completion.

  • Monitor the reaction by TLC until the starting alcohol is consumed (typically 30-60 minutes).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure aldehyde.

Etherification Reactions

The benzylic alcohol can be converted into an ether, a common strategy for protecting hydroxyl groups during multi-step syntheses.[9][10] The Williamson ether synthesis is a classic and reliable method, involving the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[11][12]

Table 3: Summary of Williamson Ether Synthesis Protocol
ParameterProtocol 3.1: Williamson Ether Synthesis
Product 2-Bromo-4,5-dimethoxybenzyl alkyl ether
Base Sodium Hydride (NaH, 60% in oil)
Alkylating Agent Alkyl Halide (e.g., CH₃I, BnBr)
Equivalents NaH (1.2 eq), Alkyl Halide (1.1 eq)
Solvent Anhydrous DMF or THF
Temperature 0 °C to Room Temp.
Time 2-12 hours
Yield Generally high (>80%)
Experimental Protocol

Protocol 3.1: Williamson Ether Synthesis [13]

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Esterification Reactions

Ester formation is another key reaction of the benzylic alcohol. For substrates that may be sensitive or sterically hindered, mild coupling methods like the Steglich and Mitsunobu reactions are preferred over harsher methods like Fischer esterification.

The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, neutral conditions.[14][15]

The Mitsunobu reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry (not applicable here, but a key feature of the reaction) under very mild conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17]

Table 4: Summary of Mild Esterification Protocols
ParameterProtocol 4.1: Steglich Esterification[18]Protocol 4.2: Mitsunobu Reaction[19]
Product 2-Bromo-4,5-dimethoxybenzyl ester2-Bromo-4,5-dimethoxybenzyl ester
Reagents Carboxylic Acid, DCC, DMAPCarboxylic Acid, PPh₃, DIAD
Equivalents Acid (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq)Acid (1.5 eq), PPh₃ (1.5 eq), DIAD (1.5 eq)
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Time 3-6 hours6-8 hours
Yield High (>80%)High (>80%)
Experimental Protocols

Protocol 4.1: Steglich Esterification [20]

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-6 hours, monitoring by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with cold DCM.

  • Combine the filtrates, wash successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 4.2: Mitsunobu Reaction [19]

  • To a solution of this compound (1.0 eq), the desired carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C.

  • Add DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Visualized Workflows

Reactions_Workflow Start 2-Bromo-4,5-dimethoxybenzyl Alcohol Halide 2-Bromo-4,5-dimethoxybenzyl Bromide / Chloride Start->Halide Substitution (PBr₃ or SOCl₂) Aldehyde 2-Bromo-4,5-dimethoxy- benzaldehyde Start->Aldehyde Selective Oxidation (e.g., Cu/TEMPO) Ether Benzylic Ether Derivative Start->Ether Etherification (NaH, R-X) Ester Benzylic Ester Derivative Start->Ester Esterification (Steglich or Mitsunobu)

Caption: Key transformations of this compound.

Steglich_Mechanism Simplified Steglich Esterification Workflow cluster_activation Activation cluster_catalysis Catalytic Acyl Transfer cluster_coupling Nucleophilic Attack RCOOH Carboxylic Acid AcylIsourea O-Acylurea Intermediate RCOOH->AcylIsourea DCC DCC DCC->AcylIsourea Alcohol Benzylic Alcohol Ester Product Ester Alcohol->Ester DMAP_cat DMAP (catalyst) ActiveEster Acyl-DMAP+ 'Active Ester' DMAP_cat->ActiveEster AcylIsourea->ActiveEster ActiveEster->Ester DCU DCU (byproduct) Ester->DCU releases

Caption: Catalytic cycle of the DMAP-catalyzed Steglich esterification.

References

Derivatization of 2-Bromo-4,5-dimethoxybenzyl Alcohol for Advanced Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-Bromo-4,5-dimethoxybenzyl alcohol. This versatile building block is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceutical agents and agrochemicals. The protocols outlined below focus on the conversion of the benzylic alcohol functionality into ethers, esters, and aldehydes, thereby expanding its utility in multi-step synthetic pathways.

Introduction

This compound is a substituted aromatic alcohol that serves as a valuable precursor in organic synthesis. Its structure incorporates a brominated and methoxylated benzene ring, offering multiple sites for chemical modification. The primary hydroxyl group is a key handle for derivatization, allowing for the introduction of various functional groups that can alter the molecule's reactivity, solubility, and suitability for subsequent synthetic steps. This document details reliable methods for its etherification, esterification, and oxidation.

Derivatization Reactions

The primary alcohol of this compound can be readily converted into a range of derivatives. The following sections provide detailed protocols for three common and highly useful transformations: etherification via the Williamson ether synthesis, esterification, and oxidation to the corresponding aldehyde.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol:

A general two-step procedure is employed for the synthesis of ethers from this compound. The first step involves the formation of the alkoxide using a strong base, followed by the reaction with an alkyl halide.

  • Step 1: Alkoxide Formation

    • To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Step 2: Ether Formation

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 equivalents) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until Thin-Layer Chromatography (TLC) analysis indicates the complete consumption of the starting alcohol.

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Alkyl HalideBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Methyl IodideNaHTHF40 to RTNot Reported
Ethyl BromideNaHTHF40 to RTNot Reported
Esterification

Esterification of this compound can be achieved through various methods. One common approach involves the reaction with an acid chloride or anhydride in the presence of a base.

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add a base, such as triethylamine (NEt₃, 1.5 equivalents) or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride; 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Acid ChlorideBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Acetyl ChlorideNEt₃DCM2-40 to RTNot Reported
Benzoyl ChloridePyridineDCM2-40 to RTNot Reported

Note: Specific quantitative data for the esterification of this particular alcohol is not detailed in the provided search results, but this is a standard and generally efficient procedure.

Oxidation to 2-Bromo-4,5-dimethoxybenzaldehyde

The oxidation of this compound to the corresponding aldehyde is a crucial transformation, as the aldehyde is a versatile intermediate for various subsequent reactions, including the synthesis of pharmaceutical precursors.[1] Several mild oxidation methods can be employed to avoid over-oxidation to the carboxylic acid.

Experimental Protocol using Manganese Dioxide (MnO₂):

Activated manganese dioxide is a mild and selective oxidizing agent for benzylic alcohols.

  • To a solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃), add activated manganese dioxide (MnO₂, 5-10 equivalents).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by recrystallization or silica gel column chromatography.

Oxidizing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
MnO₂DCM or CHCl₃VariesRTHigh[2]
Swern OxidationDMSO, (COCl)₂, NEt₃--78 to RTHigh[3]
Dess-Martin PeriodinaneDMP, DCM0.5 - 2RTHigh[4]

Note: While a specific yield for the MnO₂ oxidation of this compound is not provided, this method is known to be effective for similar substrates.[5][6][7] Swern and Dess-Martin oxidations are also highly effective and mild alternatives.[3][4][8]

Further Synthesis and Applications

The derivatives of this compound are valuable intermediates in the synthesis of more complex molecules.

  • 2-Bromo-4,5-dimethoxybenzyl bromide , synthesized from the alcohol, is a key reagent in the preparation of pharmaceutical intermediates, including histone deacetylase (HDAC) inhibitors.[9][10]

  • 2-Bromo-4,5-dimethoxybenzaldehyde can be further reacted to form precursors for psychoactive compounds like TMA-2.[1] It is also a building block for other complex molecules.[2][11]

  • 2-Bromo-4,5-dimethoxybenzyl ethers and esters can serve as protecting groups for alcohols and carboxylic acids, respectively. The 2-bromo-4,5-dimethoxybenzyl group can be cleaved under specific conditions, making it a useful tool in multi-step synthesis.[12][13]

Workflow and Signaling Pathway Diagrams

Workflow for Derivatization and Further Synthesis:

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_application Applications in Further Synthesis 2-Bromo-4,5-dimethoxybenzyl_alcohol 2-Bromo-4,5-dimethoxybenzyl Alcohol Ether Ether Derivative 2-Bromo-4,5-dimethoxybenzyl_alcohol->Ether Williamson Ether Synthesis Ester Ester Derivative 2-Bromo-4,5-dimethoxybenzyl_alcohol->Ester Esterification Aldehyde 2-Bromo-4,5-dimethoxy- benzaldehyde 2-Bromo-4,5-dimethoxybenzyl_alcohol->Aldehyde Oxidation (MnO2, Swern, DMP) Bromide 2-Bromo-4,5-dimethoxy- benzyl Bromide 2-Bromo-4,5-dimethoxybenzyl_alcohol->Bromide Appel Reaction Protected_Alcohol Protected Alcohol/ Carboxylic Acid Ether->Protected_Alcohol Ester->Protected_Alcohol Complex_Molecule Complex Molecule (e.g., TMA-2 Precursor) Aldehyde->Complex_Molecule Pharmaceutical_Intermediate Pharmaceutical Intermediate (e.g., HDAC Inhibitors) Bromide->Pharmaceutical_Intermediate

Caption: Synthetic pathways from this compound.

Logical Relationship of Derivatization:

Derivatization_Logic Start This compound (Primary Alcohol) Process Derivatization of Hydroxyl Group Start->Process Deriv1 Ether (R-O-CH₂-Ar) Process->Deriv1 Nucleophilic Substitution Deriv2 Ester (R-COO-CH₂-Ar) Process->Deriv2 Acylation Deriv3 Aldehyde (OHC-Ar) Process->Deriv3 Oxidation Deriv4 Bromide (Br-CH₂-Ar) Process->Deriv4 Halogenation Outcome Versatile Synthetic Intermediates Deriv1->Outcome Deriv2->Outcome Deriv3->Outcome Deriv4->Outcome

Caption: Functional group transformations of the starting alcohol.

Conclusion

The derivatization of this compound provides a gateway to a wide array of synthetic intermediates. The protocols described herein offer reliable methods for the preparation of ethers, esters, and the corresponding aldehyde, which are crucial for applications in drug discovery and development. The ability to functionalize the benzylic alcohol in a controlled manner underscores the importance of this compound as a versatile building block in modern organic synthesis.

References

Application Notes and Protocols for the Grignard Reaction of 2-Bromo-4,5-dimethoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the successful preparation and use of the Grignard reagent derived from 2-bromo-4,5-dimethoxybenzyl bromide. This versatile organometallic intermediate is a crucial building block in the synthesis of various biologically active molecules, most notably as a key precursor to Histone Deacetylase (HDAC) inhibitors, a promising class of anti-cancer agents. Due to the electron-rich nature of the aromatic ring, the formation of this Grignard reagent can be challenging. These notes address the common difficulties, such as reaction initiation and the Wurtz coupling side reaction, by providing optimized protocols for magnesium activation and reaction conditions. Detailed procedures for the subsequent reaction of the Grignard reagent with a range of electrophiles are also presented, along with purification techniques and representative yields.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile, reacting with a wide array of electrophiles. 2-Bromo-4,5-dimethoxybenzyl bromide is a valuable starting material in medicinal chemistry, with its derivatives showing significant potential in drug development. The formation of its Grignard reagent, 2-(bromomagnesio)-4,5-dimethoxybenzyl bromide, opens a pathway to a diverse range of functionalized molecules. However, the electron-donating methoxy groups on the benzene ring can impede the initiation of the Grignard reaction. This document aims to provide robust and reliable protocols to overcome these challenges and facilitate the use of this important synthetic intermediate.

Challenges in Grignard Reagent Formation

The primary challenges in the preparation of 2-(bromomagnesio)-4,5-dimethoxybenzyl bromide include:

  • Reaction Initiation: The electron-rich nature of the dimethoxy-substituted benzene ring can make the oxidative insertion of magnesium into the carbon-bromine bond difficult to initiate.

  • Wurtz Coupling: The high reactivity of the benzylic bromide can lead to a significant side reaction where two benzyl bromide molecules couple to form a dimer (1,2-bis(2-bromo-4,5-dimethoxyphenyl)ethane). This side reaction is particularly prevalent in solvents like THF.

To address these challenges, careful selection of the solvent and the use of magnesium activation techniques are crucial.

Experimental Protocols

Protocol 1: Preparation of 2-(bromomagnesio)-4,5-dimethoxybenzyl Bromide

This protocol describes a reliable method for the preparation of the Grignard reagent with a focus on overcoming initiation difficulties.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • 2-Bromo-4,5-dimethoxybenzyl bromide

  • Iodine (I₂) or 1,2-Dibromoethane (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun until the iodine sublimes and its color disappears, or until bubbles of ethylene are observed if using 1,2-dibromoethane. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature under an inert atmosphere.

  • Initiation of Grignard Formation: Add a small amount of anhydrous diethyl ether to just cover the activated magnesium turnings. In the dropping funnel, prepare a solution of 2-bromo-4,5-dimethoxybenzyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a cloudy, grayish solution. If the reaction does not start, gentle warming with a water bath may be necessary.

  • Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining 2-bromo-4,5-dimethoxybenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the majority of the magnesium has been consumed. The resulting dark grey to brown solution is the Grignard reagent.

Protocol 2: Reaction of the Grignard Reagent with Electrophiles

This protocol provides a general procedure for the reaction of the prepared Grignard reagent with various electrophiles.

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Addition of Electrophile: In a separate dry flask, dissolve the electrophile (e.g., aldehyde, ketone, ester; 1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent solution via the dropping funnel. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) cooled in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the expected products and representative yields for the reaction of 2-(bromomagnesio)-4,5-dimethoxybenzyl bromide with various electrophiles. Yields are based on typical outcomes for similar Grignard reactions and may vary depending on the specific reaction conditions and the purity of the reagents.

ElectrophileProductTypical Yield (%)
Formaldehyde (H₂CO)(2-Bromo-4,5-dimethoxyphenyl)methanol75-85
Acetaldehyde (CH₃CHO)1-(2-Bromo-4,5-dimethoxyphenyl)ethanol70-80
Acetone ((CH₃)₂CO)2-(2-Bromo-4,5-dimethoxyphenyl)propan-2-ol65-75
Benzaldehyde (C₆H₅CHO)(2-Bromo-4,5-dimethoxyphenyl)(phenyl)methanol70-80
Ethyl acetate (CH₃COOEt)1,1-Bis(2-bromo-4,5-dimethoxybenzyl)ethanol50-60
Carbon dioxide (CO₂)2-Bromo-4,5-dimethoxybenzylcarboxylic acid80-90

Visualization of Reaction and Application

Grignard Reaction Workflow

The following diagram illustrates the general workflow for the preparation of the Grignard reagent and its subsequent reaction with an electrophile.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile start 2-Bromo-4,5-dimethoxybenzyl bromide + Mg activation Mg Activation (I₂ or C₂H₄Br₂) start->activation 1. initiation Initiation (Anhydrous Et₂O) activation->initiation 2. formation Grignard Formation (Dropwise addition) initiation->formation 3. reagent 2-(bromomagnesio)-4,5- dimethoxybenzyl bromide formation->reagent 4. addition Nucleophilic Addition (0 °C to RT) reagent->addition electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->addition 5. workup Aqueous Workup (NH₄Cl) addition->workup 6. purification Purification (Chromatography) workup->purification 7. product Final Product purification->product 8.

General workflow for the Grignard reaction.
Application in HDAC Inhibitor Synthesis and Signaling Pathway

The products derived from the Grignard reaction of 2-bromo-4,5-dimethoxybenzyl bromide are valuable intermediates in the synthesis of HDAC inhibitors. These inhibitors typically consist of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. The 2-bromo-4,5-dimethoxybenzyl moiety often serves as a precursor to the cap group.

HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes.[2] HDAC inhibitors block this activity, leading to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes.[3] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

The following diagram illustrates a simplified signaling pathway of HDAC inhibition in cancer therapy.

HDAC_Inhibition_Pathway cluster_synthesis Synthesis of HDAC Inhibitor cluster_cellular Cellular Mechanism of Action grignard 2-(bromomagnesio)-4,5- dimethoxybenzyl bromide intermediate Cap Group Precursor grignard->intermediate Reaction with Electrophile hdac_inhibitor HDAC Inhibitor (e.g., Vorinostat derivative) intermediate->hdac_inhibitor Further Synthetic Steps hdac Histone Deacetylase (HDAC) hdac_inhibitor->hdac Inhibition hdac_inhibitor->hdac histones Histones hdac->histones Deacetylation acetylated_histones Acetylated Histones histones->acetylated_histones Acetylation (HATs) chromatin Condensed Chromatin (Gene Repression) histones->chromatin open_chromatin Open Chromatin (Gene Expression) acetylated_histones->open_chromatin tsg Tumor Suppressor Genes (e.g., p21, p53) open_chromatin->tsg Transcription cell_cycle_arrest Cell Cycle Arrest tsg->cell_cycle_arrest apoptosis Apoptosis tsg->apoptosis

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Bromo-4,5-dimethoxybenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1][2][3] Derivatives of 2-Bromo-4,5-dimethoxybenzyl alcohol are important building blocks in the synthesis of complex molecules, including natural product analogs like combretastatins, which are known for their potent anti-cancer properties. The Suzuki coupling provides a convergent and flexible method for the arylation of these scaffolds, allowing for the rapid generation of libraries of compounds for drug discovery and development.

This document provides detailed application notes and a general protocol for the Suzuki coupling reaction of 2-Bromo-4,5-dimethoxybenzyl derivatives with various arylboronic acids.

Principle of the Reaction

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-Bromo-4,5-dimethoxybenzyl derivative to form a Pd(II) complex.

  • Transmetalation: The arylboronic acid is activated by a base to form a boronate complex. This complex then transfers the aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-aryl-4,5-dimethoxybenzyl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[2]

For substrates like 2-Bromo-4,5-dimethoxybenzyl derivatives, which are both electron-rich and can be sterically hindered, the choice of catalyst, ligand, base, and solvent is critical to achieving high yields and minimizing side reactions such as protodeboronation and homocoupling.[4]

Data Presentation: Suzuki Coupling of a Model Benzylic Bromide with Various Arylboronic Acids

The following table summarizes the results of a microwave-assisted Suzuki-Miyaura cross-coupling of a model benzylic bromide with a range of arylboronic acids, demonstrating the influence of electronic effects on the reaction yield. These results can serve as a guide for selecting appropriate coupling partners for 2-Bromo-4,5-dimethoxybenzyl derivatives.[5]

EntryArylboronic AcidProductYield (%)[5]
1Phenylboronic acid2-Phenyl derivative75
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl) derivative85
33-Methoxyphenylboronic acid2-(3-Methoxyphenyl) derivative68
44-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl) derivative35
54-Chlorophenylboronic acid2-(4-Chlorophenyl) derivative55

Reaction conditions: Arylboronic acid (1.5 mmol), benzylic bromide (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%) in DMF (2 mL) at 140°C for 20 minutes under microwave irradiation.[5]

Experimental Workflow

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - 2-Bromo-4,5-dimethoxybenzyl derivative - Arylboronic acid - Base (e.g., K₂CO₃) atmosphere Purge with Inert Gas (e.g., Argon or Nitrogen) reagents->atmosphere catalyst Add Pd Catalyst and Ligand (e.g., Pd(OAc)₂ / JohnPhos) atmosphere->catalyst solvent Add Degassed Solvent (e.g., DMF) catalyst->solvent heating Heat to Reaction Temperature (e.g., 140°C via Microwave) solvent->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification final_product final_product purification->final_product Isolated Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-Bromo-4,5-dimethoxybenzyl derivative with an arylboronic acid under microwave conditions. This method is adapted from a procedure for the coupling of benzylic bromides.[5]

Materials:

  • 2-Bromo-4,5-dimethoxybenzyl bromide or a related derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • JohnPhos (2-(Di-tert-butylphosphino)biphenyl, 0.10 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (2 mL)

  • Microwave synthesis reactor

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add 2-Bromo-4,5-dimethoxybenzyl bromide (1.0 mmol), the desired arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (5 mol%), and JohnPhos (10 mol%).

  • Add anhydrous DMF (2 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140°C for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4,5-dimethoxybenzyl derivative.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)L₂-Ar'] pd_complex->transmetalation_complex Transmetalation byproduct X-B(OH)₂ + Base-H⁺ transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product arx Ar-X (2-Bromo-4,5-dimethoxy- benzyl derivative) arx->pd_complex boronic_acid Ar'-B(OH)₂ (Arylboronic acid) boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation_complex

References

Application Notes and Protocols for the Reduction of 2-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of 2-bromo-4,5-dimethoxybenzaldehyde to (2-bromo-4,5-dimethoxyphenyl)methanol. Two common and effective methods are presented: reduction using sodium borohydride and catalytic hydrogenation. These protocols are designed to be adaptable for various laboratory scales.

Overview of Reduction Methods

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For 2-bromo-4,5-dimethoxybenzaldehyde, this conversion can be achieved with high efficiency using several reducing agents.

  • Sodium Borohydride (NaBH₄) Reduction: This method utilizes a mild and selective reducing agent, making it suitable for substrates with multiple functional groups.[1] Sodium borohydride is relatively safe to handle and the reaction can be performed in common protic solvents like methanol or ethanol.[2][3] The reaction mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon.[4]

  • Catalytic Hydrogenation: This technique employs hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde. It is a clean and efficient method, often providing high yields with simple work-up procedures.[5] Catalytic hydrogenation is widely used in both laboratory and industrial settings.

Data Presentation

The following table summarizes typical quantitative data for the reduction of substituted benzaldehydes using the described methods. While specific data for 2-bromo-4,5-dimethoxybenzaldehyde is not extensively published, these values provide a reliable reference for expected outcomes.

ParameterMethod 1: Sodium Borohydride ReductionMethod 2: Catalytic Hydrogenation
Reducing Agent/Catalyst Sodium Borohydride (NaBH₄)10% Palladium on Carbon (Pd/C)
Stoichiometry/Loading 1.0 - 1.5 equivalents5 - 10 mol%
Solvent Methanol (MeOH) or Ethanol (EtOH)Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours2 - 16 hours
Pressure Atmospheric1 atm (balloon) to 50 bar
Typical Yield >90%>95%
Work-up Acidic or aqueous quench, extractionFiltration of catalyst, solvent removal

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol details the reduction of 2-bromo-4,5-dimethoxybenzaldehyde using sodium borohydride in methanol.

Materials:

  • 2-bromo-4,5-dimethoxybenzaldehyde

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq.) in methanol (10-15 mL per gram of aldehyde). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (1.2 eq.) portion-wise over 5-10 minutes. Be cautious as the reaction may be exothermic and produce hydrogen gas.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly add 1 M HCl dropwise to quench the excess sodium borohydride until gas evolution ceases.

    • Add deionized water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (2-bromo-4,5-dimethoxyphenyl)methanol.

  • Purification (Optional): The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenation

This protocol describes the reduction of 2-bromo-4,5-dimethoxybenzaldehyde via catalytic hydrogenation using palladium on carbon (Pd/C).

Materials:

  • 2-bromo-4,5-dimethoxybenzaldehyde

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus

  • Reaction flask (e.g., Parr shaker flask or a round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Reaction Setup:

    • To a suitable reaction flask, add 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq.) and the solvent (ethanol or ethyl acetate).

    • Carefully add the 10% Pd/C catalyst (5-10 mol%) to the solution.

  • Hydrogenation:

    • Seal the reaction vessel and purge it with nitrogen or argon.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or by observing the consumption of hydrogen. Reaction times can vary from 2 to 16 hours.[5]

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the (2-bromo-4,5-dimethoxyphenyl)methanol. The product is often of high purity and may not require further purification.

Visualizations

Caption: Chemical transformation of 2-bromo-4,5-dimethoxybenzaldehyde.

Experimental_Workflow cluster_method1 Method 1: Sodium Borohydride Reduction cluster_method2 Method 2: Catalytic Hydrogenation M1_Start Dissolve Aldehyde in MeOH M1_Cool Cool to 0 °C M1_Start->M1_Cool M1_Add Add NaBH₄ M1_Cool->M1_Add M1_React Stir at RT M1_Add->M1_React M1_Quench Quench with HCl M1_React->M1_Quench M1_Extract Extract with EtOAc M1_Quench->M1_Extract M1_Dry Dry & Concentrate M1_Extract->M1_Dry M1_Purify Purification (Optional) M1_Dry->M1_Purify M1_Product Final Product M1_Purify->M1_Product Final Product M2_Start Dissolve Aldehyde in Solvent M2_Catalyst Add Pd/C Catalyst M2_Start->M2_Catalyst M2_Hydrogenate Hydrogenate (H₂ atm) M2_Catalyst->M2_Hydrogenate M2_Filter Filter Catalyst M2_Hydrogenate->M2_Filter M2_Concentrate Concentrate Filtrate M2_Filter->M2_Concentrate M2_Product Final Product M2_Concentrate->M2_Product

Caption: Experimental workflows for the reduction of 2-bromo-4,5-dimethoxybenzaldehyde.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. The described three-step synthesis is robust, scalable, and utilizes readily available starting materials.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process commencing with the methylation of vanillin to produce veratraldehyde. Subsequently, veratraldehyde undergoes electrophilic aromatic bromination to yield 2-bromo-4,5-dimethoxybenzaldehyde. The final step involves the reduction of the aldehyde functionality to the corresponding benzyl alcohol.

Synthesis_Workflow Vanillin Vanillin Veratraldehyde Veratraldehyde Vanillin->Veratraldehyde Methylation (Dimethyl Sulfate, NaOH) Brominated_Aldehyde 2-Bromo-4,5-dimethoxy- benzaldehyde Veratraldehyde->Brominated_Aldehyde Bromination (Bromine, Methanol) Final_Product 2-Bromo-4,5-dimethoxy- benzyl alcohol Brominated_Aldehyde->Final_Product Reduction (Sodium Borohydride)

Safety Blueprint: Handling 2-Bromo-4,5-dimethoxybenzyl Alcohol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the safe handling of 2-Bromo-4,5-dimethoxybenzyl alcohol (CAS No. 54370-00-2) in a laboratory setting. Adherence to these guidelines is crucial to mitigate potential risks and ensure a safe research environment.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

ParameterValueReference
GHS Classification Acute toxicity, Oral (Category 4) Skin corrosion/irritation (Category 2) Serious eye damage/eye irritation (Category 2) Specific target organ toxicity - single exposure (Category 3), Respiratory system[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[2]
Occupational Exposure Limits No data available[1][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards are required.[3] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended.[3] Gloves must be inspected before use and changed immediately if contaminated. For prolonged contact, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against skin contact.[3]
Respiratory Protection Respirator (if necessary)All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][3] If engineering controls are insufficient, a NIOSH-approved respirator should be used.[3]

Experimental Protocols: Safe Handling and Storage

General Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and the workspace within the hood is clean and uncluttered. All necessary PPE should be worn. An eyewash station and safety shower must be readily accessible.[3]

  • Weighing and Transferring: Conduct all manipulations of the solid compound, such as weighing and transferring, within the fume hood to minimize the risk of inhalation and dust formation.[3] Use a spatula for transfers to avoid generating dust.

  • In Solution: When working with solutions of this compound, handle them within the fume hood. Avoid splashes and the generation of aerosols.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all equipment and the work area.

Storage Protocol

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] Keep it segregated from incompatible materials such as acids, acid anhydrides, and acid chlorides.[3] Some sources recommend refrigeration (2-8°C) for long-term storage.

Emergency Procedures

Spill Response
  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite. Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]

  • Cleaning: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, contact the institution's environmental health and safety department immediately.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container. Liquid waste containing this chemical should be collected in a separate, labeled container for halogenated organic waste.

Workflow and Logical Relationships

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Response A Verify Fume Hood Operation B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area & Equipment B->C K Personal Exposure B->K D Weighing & Transferring Solid C->D Begin Experiment E Preparing & Using Solutions D->E J Spill Occurs D->J F Decontaminate Equipment & Work Area E->F E->J G Properly Store Chemical F->G H Dispose of Waste F->H I Remove PPE & Wash Hands H->I J->F After Cleanup K->I After First Aid

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are 3,4-dimethoxybenzaldehyde or 3,4-dimethoxytoluene. The synthesis from 3,4-dimethoxybenzaldehyde involves bromination of the aromatic ring followed by reduction of the aldehyde group.[1][2] The route from 3,4-dimethoxytoluene involves electrophilic bromination of the aromatic ring followed by free-radical bromination at the benzylic position, which is then typically hydrolyzed to the alcohol; however, this route more directly leads to the corresponding benzyl bromide.[3][4]

Q2: What are the typical yields for this synthesis, and what are the key factors influencing the yield?

A2: Yields can vary significantly depending on the chosen synthetic route and reaction conditions, ranging from as low as 32% to as high as 92%.[1][5] Key factors influencing the yield include the choice of brominating agent (e.g., liquid bromine vs. N-Bromosuccinimide), reaction solvent, temperature control during bromination, and the efficiency of the reduction and purification steps.[1][3]

Q3: What are the main impurities I should be aware of, and how can their formation be minimized?

A3: The primary impurity of concern is the isomeric 6-bromo-3,4-dimethoxybenzyl alcohol, which can arise from non-selective bromination. Over-bromination, leading to di-brominated products, can also occur. Minimizing these impurities can be achieved by careful control of the reaction temperature, slow and controlled addition of the brominating agent, and using a suitable solvent system that favors the desired regioselectivity.[1]

Q4: How can I effectively monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For syntheses starting from 3,4-dimethoxytoluene, Gas Chromatography (GC) can also be employed to track the consumption of the starting material.[3]

Q5: What are the recommended purification methods for the final product?

A5: The most common methods for purifying this compound are recrystallization and silica gel column chromatography.[3][5] The choice of solvent for recrystallization or the eluent system for chromatography is crucial for obtaining a high-purity product. A mixture of ethyl acetate and petroleum ether is often used as an eluent for column chromatography.[3]

Troubleshooting Guide

Problem 1: Low Yield
Possible CauseSuggested Solution
Incomplete Bromination Monitor the reaction closely using TLC or HPLC to ensure the complete consumption of the starting material. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
Suboptimal Reduction Step Ensure the reducing agent (e.g., NaBH4) is fresh and added portion-wise at a controlled temperature (typically 0-5°C) to avoid side reactions.
Product Loss During Workup During aqueous workup, ensure the pH is adjusted correctly to keep the product in the organic phase. Use multiple extractions with an appropriate solvent to maximize recovery.
Inefficient Purification Optimize the solvent system for recrystallization to minimize loss in the mother liquor. For column chromatography, select an appropriate eluent system to ensure good separation without excessive band broadening.
Problem 2: Formation of Multiple Products (Impurity Issues)
Possible CauseSuggested Solution
Formation of Isomeric Byproducts The regioselectivity of bromination is highly dependent on the solvent and temperature. Using methanol as a solvent for the bromination of 3,4-dimethoxybenzaldehyde has been reported to give high selectivity for the desired 2-bromo isomer.[1] Maintain a low and constant temperature during the addition of bromine.
Over-bromination Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents). Add the brominating agent dropwise or in small portions over a period of time to avoid localized high concentrations.
Incomplete Reduction of Aldehyde Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion. Monitor via TLC.

Experimental Protocols

Synthesis of this compound from 3,4-dimethoxybenzaldehyde

This protocol is adapted from a high-yield procedure involving bromination in methanol followed by reduction.[1]

Step 1: Bromination of 3,4-dimethoxybenzaldehyde

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in methanol dropwise over 1-2 hours, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the solvent is typically removed under reduced pressure to yield crude 2-Bromo-4,5-dimethoxybenzaldehyde.

Step 2: Reduction of 2-Bromo-4,5-dimethoxybenzaldehyde

  • Dissolve the crude 2-Bromo-4,5-dimethoxybenzaldehyde in a suitable solvent such as methanol or a mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 - 2.0 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound and its Precursors.

Starting MaterialBrominating AgentSolventReducing AgentYieldReference
2-Bromo-4,5-dimethoxy benzoic acid-THFLiAlH432%[5]
3,4-dimethoxybenzaldehydeBromineMethanol-90-92% (for the aldehyde)[1]
3,4-dimethoxybenzaldehydeBromineAcetic Acid-86.5% (for the aldehyde)[2]
3,4-dimethoxytolueneNaBrO3, NaBr, H2SO4CCl4-85% (for the benzyl bromide)[4]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_bromination Step 1: Bromination cluster_intermediate Intermediate cluster_reduction Step 2: Reduction cluster_product Final Product 3_4_dimethoxybenzaldehyde 3,4-Dimethoxy- benzaldehyde Bromination Bromination (Br2, Methanol, <10°C) 3_4_dimethoxybenzaldehyde->Bromination 2_bromo_aldehyde 2-Bromo-4,5-dimethoxy- benzaldehyde Bromination->2_bromo_aldehyde Reduction Reduction (NaBH4, Methanol, 0°C) 2_bromo_aldehyde->Reduction Final_Product 2-Bromo-4,5-dimethoxy- benzyl alcohol Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Problem: Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Reagents Suboptimal Reagents Low_Yield->Suboptimal_Reagents Workup_Loss Product Loss during Workup Low_Yield->Workup_Loss Monitor Monitor Reaction (TLC, HPLC) Incomplete_Reaction->Monitor Reagent_Quality Check Reagent Quality & Stoichiometry Suboptimal_Reagents->Reagent_Quality Optimize_Workup Optimize Extraction & Purification Workup_Loss->Optimize_Workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol, with a focus on identifying and minimizing the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Electrophilic Bromination: Starting with 3,4-dimethoxybenzaldehyde (veratraldehyde), an electrophilic aromatic substitution is performed to introduce a bromine atom at the 2-position, yielding 2-Bromo-4,5-dimethoxybenzaldehyde.[1][2]

  • Reduction: The aldehyde group of 2-Bromo-4,5-dimethoxybenzaldehyde is then reduced to a primary alcohol using a reducing agent like sodium borohydride to give the final product.[3]

An alternative, though potentially less selective, route is the direct bromination of 3,4-dimethoxybenzyl alcohol.[3][4]

Q2: What are the most common side products encountered during this synthesis?

A2: Side products can arise from both the bromination and reduction steps. Key impurities include:

  • Isomeric Bromination Products: Due to the activating nature of the two methoxy groups, bromination can potentially occur at other positions on the aromatic ring, although the 2-position is sterically and electronically favored.

  • Over-brominated Products: The formation of di-bromo species is possible if the reaction conditions are not carefully controlled.

  • Unreacted Starting Material: Incomplete bromination or reduction will leave residual veratraldehyde or 2-Bromo-4,5-dimethoxybenzaldehyde in the final product.

  • Debrominated Product: During the reduction step, the bromine atom can be cleaved, leading to the formation of 4,5-dimethoxybenzyl alcohol.

  • Benzyl Bromide Formation: If harsher brominating agents are used or if the reaction conditions are not controlled, the benzylic alcohol can be converted to the corresponding 2-Bromo-4,5-dimethoxybenzyl bromide.[3][4]

Q3: How can the formation of side products be minimized?

A3: To improve the purity and yield of the desired product, consider the following:

  • Control of Bromination: Use a mild brominating agent and carefully control the stoichiometry and temperature to prevent over-bromination and the formation of isomers. Using methanol as a solvent has been shown to produce high yields of the desired 2-bromo isomer.[1]

  • Choice of Reducing Agent: Sodium borohydride is a mild and effective reducing agent for the aldehyde, minimizing the risk of debromination.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of both the bromination and reduction steps to ensure complete conversion of the starting material.

  • Purification: Proper workup and purification, such as recrystallization or column chromatography, are essential to remove any unreacted starting materials and side products.[3]

Q4: What analytical techniques are best for identifying and quantifying impurities?

A4: A combination of techniques is recommended for full characterization:

  • Thin Layer Chromatography (TLC): Useful for rapid reaction monitoring and qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and the percentage of various impurities.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any side products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the desired product and elucidate the structure of isomeric impurities.

Troubleshooting Guide

Problem: My analysis shows an isomeric impurity. What is it and how can I avoid it?

Answer: The most likely isomeric impurity is 6-bromo-3,4-dimethoxybenzaldehyde from the bromination step. However, due to the activating effect of the two methoxy groups, other minor isomers could also form. The synthesis using methanol as a solvent has been reported to yield a product with less than 1% of the 3-bromo-4,5-dimethoxy-benzaldehyde isomer.[1]

  • Solution:

    • Maintain a low reaction temperature during the addition of the brominating agent to improve selectivity.

    • Use a solvent system, like methanol, that has been shown to favor the formation of the 2-bromo isomer.[1]

    • Purify the intermediate 2-Bromo-4,5-dimethoxybenzaldehyde by recrystallization before proceeding to the reduction step.

Problem: The reduction of the aldehyde is incomplete, leaving significant starting material.

Answer: This is typically due to insufficient reducing agent or deactivation of the reagent.

  • Solution:

    • Use a slight excess (1.2-1.5 equivalents) of sodium borohydride.

    • Ensure the solvent (e.g., methanol) is anhydrous, as water will react with and quench the sodium borohydride.

    • Add the sodium borohydride in portions at a low temperature (0-5 °C) and then allow the reaction to slowly warm to room temperature to ensure a controlled and complete reaction.

Problem: I am observing a significant amount of the debrominated product, 4,5-dimethoxybenzyl alcohol.

Answer: This side reaction can occur during the reduction step, especially under harsh conditions or with more powerful reducing agents.

  • Solution:

    • Use a mild reducing agent like sodium borohydride. Avoid stronger reducing agents like lithium aluminum hydride.

    • Keep the reaction temperature low during the reduction.

    • Minimize the reaction time once the starting material has been consumed (as monitored by TLC).

Problem: My final product is contaminated with 2-Bromo-4,5-dimethoxybenzyl bromide.

Answer: This impurity can form if the reaction conditions of the initial bromination are too harsh, or if a reagent like phosphorus tribromide is used in a subsequent step.[3] It can also be a side product of the direct bromination of 3,4-dimethoxybenzyl alcohol.[4]

  • Solution:

    • When synthesizing the alcohol, avoid reagents that can convert the alcohol to a bromide, such as HBr or PBr₃, unless the bromide is the intended product.

    • If synthesizing from 3,4-dimethoxybenzyl alcohol, carefully control the stoichiometry of the brominating agent.

    • The benzyl bromide is more reactive than the alcohol and can often be removed during aqueous workup through hydrolysis back to the alcohol, although this may require adjusting the pH and temperature. Column chromatography can also be used for separation.

Quantitative Data Summary

The following table summarizes typical yields and impurity levels reported in the literature for the key synthetic step.

ParameterValueReference
Bromination of Veratraldehyde
Yield of 2-Bromo-4,5-dimethoxybenzaldehyde90-92%[1]
3-Bromo-4,5-dimethoxybenzaldehyde Impurity< 1%[1]
Overall Synthesis
Purity of this compound by HPLC>96.5%[5]

Experimental Protocols

Protocol: Two-Step Synthesis from Veratraldehyde

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [1]

  • Dissolution: Dissolve 3,4-dimethoxybenzaldehyde (veratraldehyde) in methanol in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the mixture in an ice bath.

  • Bromination: Slowly add a stoichiometric amount of bromine dissolved in methanol to the cooled solution over 1 hour, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours. Monitor the reaction progress by TLC.

  • Precipitation: Upon completion, add water to the reaction mixture to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

Step 2: Synthesis of this compound

  • Dissolution: Suspend the 2-Bromo-4,5-dimethoxybenzaldehyde from Step 1 in methanol in a round-bottom flask and cool the mixture to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.2 equivalents) in small portions, keeping the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to a pH of ~2.

  • Extraction: Extract the product with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Synthesis_Pathway Veratraldehyde Veratraldehyde Bromobenzaldehyde 2-Bromo-4,5-dimethoxy- benzaldehyde Veratraldehyde->Bromobenzaldehyde Bromination (Br₂, MeOH) Isomer Isomeric Impurity (e.g., 6-Bromo isomer) Veratraldehyde->Isomer Side Reaction Target_Alcohol 2-Bromo-4,5-dimethoxy- benzyl alcohol Bromobenzaldehyde->Target_Alcohol Reduction (NaBH₄) Debrominated Debrominated Alcohol Bromobenzaldehyde->Debrominated Side Reaction (Debromination) Unreacted_Aldehyde Unreacted Bromobenzaldehyde Bromobenzaldehyde->Unreacted_Aldehyde Incomplete Reaction

Caption: Synthetic pathway showing the formation of the target product and key side products.

Troubleshooting_Workflow Start Analysis Shows Unexpected Impurity Check_Mass Check MS Data: Correct Mass? Start->Check_Mass Check_NMR Check NMR Data: Isomeric Pattern? Check_Mass->Check_NMR Mass Matches Isomer Debrominated_Impurity Impurity is likely Debrominated Product Check_Mass->Debrominated_Impurity Mass Lower (loss of Br) Unreacted_SM Impurity is likely Unreacted Starting Material Check_Mass->Unreacted_SM Mass Matches SM Isomer_Impurity Impurity is likely an Isomer Check_NMR->Isomer_Impurity Yes Action_Isomer Action: - Control Bromination Temp - Purify Intermediate Isomer_Impurity->Action_Isomer Action_Debrominated Action: - Use Milder Conditions - Reduce Reaction Time Debrominated_Impurity->Action_Debrominated Action_SM Action: - Increase Reagent eq. - Check Reagent Quality Unreacted_SM->Action_SM

Caption: A logical workflow for troubleshooting unexpected impurities in the synthesis.

References

Purification of crude 2-Bromo-4,5-dimethoxybenzyl alcohol by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Bromo-4,5-dimethoxybenzyl alcohol by recrystallization. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on available data, a mixed solvent system of ethyl acetate and a non-polar solvent like petroleum ether or hexane is a good starting point. Ethanol has also been used for recrystallizing similar compounds and can be considered.[1][2]

Q2: What is the expected purity of this compound after recrystallization?

A2: A successful recrystallization should significantly improve the purity of the compound. Commercially available this compound is often cited with a purity of 98% or higher.[3]

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If crystals do not form, the solution may be supersaturated or too dilute. Try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.

  • Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.

  • Concentration: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lower Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.

Q4: What are the key safety precautions to take during the recrystallization of this compound?

A4: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Oiling Out The compound is melting in the hot solvent before it dissolves, or the solution is becoming supersaturated at a temperature above the compound's melting point.- Add a small amount of the more soluble solvent (e.g., ethyl acetate) to the hot mixture to fully dissolve the oil. - Ensure the solution is not too concentrated. - Allow the solution to cool more slowly to encourage crystal formation instead of oiling.
Low Crystal Yield - Too much solvent was used, and a significant amount of the compound remains in the mother liquor. - The crystals were filtered before crystallization was complete. - The crystals were washed with a solvent in which they are too soluble.- Concentrate the mother liquor by evaporating some of the solvent and cool it again to recover more crystals. - Ensure the solution is sufficiently cooled in an ice bath before filtration. - Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Impurities in Crystals The crude material contains colored impurities that co-crystallized with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
Crystals Form Too Quickly The solution is too concentrated, leading to the trapping of impurities within the crystal lattice.- Add a small amount of additional hot solvent to the solution and redissolve the crystals by heating. - Allow the solution to cool more slowly at room temperature before placing it in an ice bath.

Experimental Protocols

Recrystallization using Ethyl Acetate and Petroleum Ether

This protocol is a general guideline and may require optimization for specific batches of crude this compound.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The solution should be near saturation.

2. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

3. Induction of Crystallization:

  • While the solution is still warm, slowly add petroleum ether dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

4. Cooling and Crystallization:

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

6. Washing:

  • Wash the crystals with a small amount of an ice-cold mixture of ethyl acetate and petroleum ether to remove any remaining soluble impurities.

7. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Solubility of this compound
Solvent Solubility Notes
WaterInsoluble[4]
HexaneInsoluble[4]
AcetoneSoluble[4]
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
MethanolSoluble[4]
TolueneSoluble[4]
Recrystallization Solvent System Properties
Solvent System "Good" Solvent "Poor" Solvent Rationale
Ethyl Acetate / Petroleum EtherEthyl AcetatePetroleum EtherThis compound is highly soluble in the polar ethyl acetate and poorly soluble in the non-polar petroleum ether. This differential solubility allows for controlled precipitation.
Ethanol / WaterEthanolWaterThe compound is soluble in ethanol and insoluble in water. This system can also be effective for recrystallization.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_material Crude 2-Bromo-4,5- dimethoxybenzyl alcohol add_solvent Add minimal hot 'good' solvent (e.g., Ethyl Acetate) crude_material->add_solvent dissolved_solution Hot, saturated solution add_solvent->dissolved_solution hot_filtration Hot Filtration (optional, if solids present) dissolved_solution->hot_filtration add_poor_solvent Add 'poor' solvent (e.g., Petroleum Ether) to cloud point hot_filtration->add_poor_solvent clear_solution Re-clarify with a few drops of 'good' solvent add_poor_solvent->clear_solution slow_cool Slowly cool to room temperature clear_solution->slow_cool ice_bath Cool in ice bath slow_cool->ice_bath crystals_formed Crystal formation ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_crystals Wash with ice-cold solvent mixture vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals purified_product Purified Product dry_crystals->purified_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield start Recrystallization Experiment issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success Successful Purification issue->success No scratch Scratch flask no_crystals->scratch seed Add seed crystal no_crystals->seed concentrate Concentrate solution no_crystals->concentrate add_good_solvent Add more 'good' solvent oiling_out->add_good_solvent slow_cooling Ensure slow cooling oiling_out->slow_cooling check_mother_liquor Recrystallize from mother liquor low_yield->check_mother_liquor cold_wash Use ice-cold wash solvent low_yield->cold_wash

Caption: Troubleshooting logic for common recrystallization issues.

References

Column chromatography conditions for purifying 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Bromo-4,5-dimethoxybenzyl alcohol using column chromatography. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used and recommended stationary phase for the purification of this compound.

Q2: What are suitable mobile phase systems for this purification?

A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate or diethyl ether is typically effective. The optimal ratio will depend on the specific impurity profile of your crude material.

Q3: What are the potential impurities I should be aware of during purification?

A3: Potential impurities include unreacted starting materials such as 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzyl alcohol, and by-products from the bromination reaction, which could include isomeric monobrominated or di-brominated species.

Q4: My compound is not moving from the baseline. What should I do?

A4: If your compound is not eluting, the polarity of your mobile phase is likely too low. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or diethyl ether) in your mobile phase. For very polar impurities, a small amount of methanol can be added to the eluent system.

Q5: How can I improve the separation between my product and a close-running impurity?

A5: To improve separation, you can try a less polar solvent system and/or use a shallower gradient. Running the column with a solvent system that gives your product an Rf of around 0.2-0.3 on a TLC plate is a good starting point for achieving good separation.

Troubleshooting Guide

Issue Possible Cause Solution
Product does not elute from the column Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or diethyl ether) in the hexane mixture. For highly polar compounds, consider using a stronger solvent system like methanol/dichloromethane.
Poor separation of product and impurities Inappropriate solvent system.Optimize the mobile phase by testing different solvent ratios with TLC. A solvent system that provides a product Rf value between 0.2 and 0.4 is often ideal for good separation on a column.[1] Consider switching to a different solvent system, for example, from ethyl acetate/hexane to diethyl ether/hexane, which can alter the selectivity.
Product elutes too quickly with impurities Mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase to increase the retention of your compound on the silica gel.
Tailing of the product spot on TLC and column The compound may be interacting too strongly with the acidic silica gel.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.
Cracking or channeling of the silica gel bed Improper column packing.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Pack the column under positive pressure to create a homogenous bed.
Insoluble crude product The crude material is not soluble in the mobile phase.Dissolve the crude product in a minimal amount of a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.

Experimental Protocols

General Column Chromatography Protocol

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of the Slurry:

  • In a beaker, add silica gel to a non-polar solvent (e.g., hexane).

  • Stir to create a homogenous slurry.

2. Packing the Column:

  • Secure a glass column vertically.

  • Pour the silica gel slurry into the column.

  • Use gentle air pressure to pack the column and drain the excess solvent, ensuring the silica bed does not run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica bed.

  • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution:

  • Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • A common solvent system for the elution of this compound is a gradient of hexane/ethyl acetate or hexane/diethyl ether.[2]

5. Fraction Collection and Analysis:

  • Collect fractions in test tubes.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recommended Column Chromatography Conditions
Parameter Condition 1 Condition 2
Stationary Phase Silica GelSilica Gel
Mobile Phase Hexane / Diethyl EtherHexane / Ethyl Acetate
Ratio 1:1 (Isocratic)[2]Gradient (e.g., 10:1 to 5:1)

Visual Workflows

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product pure_product evaporate->pure_product Purified Product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow start Start Purification check_elution Is the product eluting? start->check_elution increase_polarity Increase mobile phase polarity check_elution->increase_polarity No check_separation Is separation adequate? check_elution->check_separation Yes increase_polarity->check_elution optimize_solvent Optimize solvent system (TLC) check_separation->optimize_solvent No check_tailing Is there peak tailing? check_separation->check_tailing Yes optimize_solvent->start add_modifier Add modifier (e.g., Et3N) check_tailing->add_modifier Yes success Successful Purification check_tailing->success No add_modifier->start

References

Technical Support Center: Optimization of Coupling Reactions with 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-dimethoxybenzyl alcohol in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield in coupling reactions with this compound can stem from several factors related to its specific structure. The electron-rich nature of the aromatic ring due to the two methoxy groups can make oxidative addition, the rate-limiting step in many palladium-catalyzed couplings, more challenging.[1] Additionally, the benzylic alcohol is susceptible to side reactions.

Possible Causes and Solutions:

  • Inefficient Oxidative Addition: The electron-donating methoxy groups increase the electron density on the aromatic ring, which can hinder the oxidative addition of the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote this step.[2] Consider using a higher catalyst loading or a more active palladium precatalyst.

  • Catalyst Deactivation: The palladium catalyst can decompose to inactive palladium black, especially at elevated temperatures.

    • Solution: Use a lower reaction temperature and ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Proper degassing of solvents is crucial.

  • Side Reactions of the Benzyl Alcohol: The primary alcohol group can undergo oxidation to an aldehyde or other side reactions under the reaction conditions.

    • Solution 1: Protection of the Alcohol: Protect the benzyl alcohol as a benzyl ether or another suitable protecting group that is stable to the coupling conditions.[3][4]

    • Solution 2: Milder Reaction Conditions: Optimize the reaction to proceed at a lower temperature and with a less aggressive base to minimize side reactions.

  • Inappropriate Choice of Base: The base plays a crucial role in the catalytic cycle. An unsuitable base can lead to low yields or promote side reactions.

    • Solution: Screen a variety of bases. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[2]

Issue 2: Formation of Impurities and Side Products

The presence of significant impurities can complicate purification and reduce the overall yield of the desired product.

Common Side Products and Mitigation Strategies:

  • Homocoupling of the Coupling Partner: In Suzuki reactions, the boronic acid can couple with itself. This is often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.

    • Solution: Ensure rigorous degassing of all solvents and reagents. Using a Pd(0) precatalyst can also minimize this side reaction.

  • Protodeboronation (in Suzuki reactions): Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.

    • Solution: Use anhydrous conditions and a suitable base.

  • Oxidation of the Benzyl Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde, especially at higher temperatures or in the presence of an oxidant.

    • Solution: As mentioned previously, protect the alcohol group or use milder reaction conditions. Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is most suitable for this compound?

A1: The choice of coupling reaction depends on the desired transformation. Suzuki-Miyaura (for C-C bond formation with boronic acids), Sonogashira (for C-C bond formation with terminal alkynes), Buchwald-Hartwig (for C-N bond formation with amines), and Heck (for C-C bond formation with alkenes) reactions are all potentially applicable.[3][6][7][8] The optimal choice will depend on the specific coupling partner and the desired final product.

Q2: Do I need to protect the benzylic alcohol group?

A2: While some coupling reactions may tolerate a free benzylic alcohol, protection is often recommended to prevent side reactions such as oxidation.[9] Common protecting groups for alcohols include benzyl ethers, which are generally stable under typical palladium-catalyzed coupling conditions.[3][4]

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?

A3: A good starting point would be to use a palladium precatalyst with a bulky, electron-rich phosphine ligand.

ParameterRecommended Condition
Catalyst Pd(OAc)₂ (2-5 mol%)
Ligand SPhos or XPhos (4-10 mol%)
Base K₃PO₄ (2-3 equivalents)
Solvent Toluene/water or Dioxane/water (e.g., 4:1)
Temperature 80-110 °C

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting materials and the formation of the product.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/water 4:1)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base prep2 Add Degassed Solvent prep1->prep2 reaction Heat under Inert Atmosphere prep2->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup1 Quench and Extract monitoring->workup1 If complete workup2 Dry and Concentrate workup1->workup2 purification Column Chromatography workup2->purification product Pure Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Logic start Low/No Yield q1 Is the catalyst active? start->q1 a1_yes Check Reaction Parameters q1->a1_yes Yes a1_no Use fresh catalyst/ligand Ensure inert atmosphere q1->a1_no No q2 Are there side products? a1_yes->q2 a2_yes Identify side products (e.g., oxidation, homocoupling) q2->a2_yes Yes a2_no Optimize conditions (temp, base, solvent) q2->a2_no No solution1 Protect benzylic alcohol a2_yes->solution1 solution2 Use milder conditions a2_yes->solution2 solution3 Screen different ligands/bases a2_no->solution3

Caption: A logical troubleshooting guide for low or no product yield.

Suzuki_Catalytic_Cycle cluster_reactants pd0 Pd(0)L_n pd2_oad Ar-Pd(II)L_n-Br pd0->pd2_oad Oxidative Addition pd2_trans Ar-Pd(II)L_n-R pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product aryl_bromide Ar-Br aryl_bromide->pd2_oad boronic_acid R-B(OH)₂ + Base boronic_acid->pd2_trans

References

Preventing decomposition of 2-Bromo-4,5-dimethoxybenzyl alcohol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-dimethoxybenzyl alcohol. The information is designed to help prevent decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary known decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound are driven by its sensitivity to acidic conditions and susceptibility to oxidation.

  • Acid-Catalyzed Decomposition: In the presence of acids, acid anhydrides, or acid chlorides, the benzylic alcohol can be protonated, leading to the formation of a stabilized benzylic carbocation. This intermediate can then undergo various reactions, including elimination to form a styrene derivative or reaction with nucleophiles present in the medium, leading to a mixture of unwanted byproducts. The electron-donating methoxy groups on the aromatic ring enhance the stability of this carbocation, making the compound particularly prone to this decomposition pathway.

  • Oxidation: The primary alcohol functional group is susceptible to oxidation, which can convert it to 2-bromo-4,5-dimethoxybenzaldehyde and further to 2-bromo-4,5-dimethoxybenzoic acid, especially in the presence of strong oxidizing agents.

  • Thermal Decomposition: Under high temperatures, such as in a fire, the compound will decompose to produce hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[1]

Q2: What are the initial signs of decomposition of this compound in my reaction?

A2: Visual inspection and analytical monitoring can help detect decomposition. Signs to watch for include:

  • Color Change: The appearance of a yellow or brownish tint in the reaction mixture, deviating from the expected color.

  • Insolubility/Precipitation: Formation of unexpected solids or cloudiness.

  • TLC Analysis: The appearance of new, unexpected spots on a Thin Layer Chromatography plate.

  • NMR/MS Analysis: The presence of signals corresponding to the aldehyde, carboxylic acid, or other unexpected byproducts in crude reaction analyses.

Q3: How can I prevent acid-catalyzed decomposition?

A3: To mitigate acid-catalyzed decomposition, consider the following strategies:

  • Use of Non-Acidic Reagents: Whenever possible, choose neutral or basic reaction conditions.

  • Acid Scavengers: In reactions where acidic byproducts may form, the addition of a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), can neutralize the acid in situ.

  • Protecting the Alcohol Group: The most robust method is to protect the alcohol functionality prior to performing reactions under acidic conditions. A common choice is the formation of a methoxymethyl (MOM) ether or a similar acid-stable protecting group.

Q4: Are there specific reaction conditions that should be avoided?

A4: Yes, based on the compound's chemical properties, the following should be avoided or approached with caution:

  • Strongly Acidic Conditions: Avoid strong protonating acids (e.g., HCl, H2SO4) and Lewis acids.

  • High Temperatures: Prolonged heating can promote decomposition. It is advisable to run reactions at the lowest effective temperature.

  • Uncontrolled Exposure to Oxidizing Agents: Use mild and selective oxidizing agents if oxidation of another part of the molecule is required, and carefully control the stoichiometry.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired product and formation of multiple unidentified byproducts in an acid-catalyzed reaction. Acid-catalyzed decomposition via carbocation formation.1. Protect the alcohol group as a silyl ether (e.g., TBDMS) or MOM ether before proceeding with the acidic step. 2. Use a milder Lewis acid or a heterogeneous acid catalyst that can be easily filtered off. 3. Add an acid scavenger like proton sponge to the reaction mixture.
Formation of 2-bromo-4,5-dimethoxybenzaldehyde or 2-bromo-4,5-dimethoxybenzoic acid as a major byproduct. Unintended oxidation of the benzylic alcohol.1. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation. 2. If an oxidant is used for another functional group, choose a more selective reagent that does not react with primary alcohols. 3. Protect the alcohol group prior to the oxidation step.
Reaction mixture turns dark brown or black upon addition of a reagent. Significant and rapid decomposition of the starting material.1. Immediately cool the reaction mixture. 2. Re-evaluate the compatibility of the reagents. The reagent may be too harsh. 3. Consider inverse addition (adding the starting material to the reagent) at a low temperature to control the initial reaction rate.
Difficulty in isolating the product due to the presence of polar, colored impurities. Formation of polar decomposition products.1. Purify the crude product using column chromatography with a suitable solvent system. 2. A wash with a mild basic solution (e.g., saturated sodium bicarbonate) during workup can help remove acidic impurities. 3. Consider protecting the alcohol to prevent the formation of these byproducts in future attempts.

Experimental Protocols

Protocol 1: Protection of this compound with a Methoxymethyl (MOM) group

This protocol describes a general procedure for protecting the hydroxyl group to prevent side reactions under acidic or oxidizing conditions.

Materials:

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Methoxymethyl chloride (MOM-Cl) or Dimethoxymethane and a Lewis acid catalyst

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5 eq) dropwise to the stirred solution.

  • Slowly add MOM-Cl (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude MOM-protected product, which can be purified by column chromatography if necessary.

Visualizations

DecompositionPathways cluster_main This compound cluster_acid Acidic Conditions cluster_oxidation Oxidative Conditions Start This compound Carbocation Benzylic Carbocation Intermediate Start->Carbocation H⁺ Aldehyde 2-Bromo-4,5-dimethoxy- benzaldehyde Start->Aldehyde [O] (mild) Byproducts Elimination/Substitution Byproducts Carbocation->Byproducts Various Nucleophiles or Elimination CarboxylicAcid 2-Bromo-4,5-dimethoxy- benzoic acid Aldehyde->CarboxylicAcid [O] (strong)

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow Start Reaction with this compound CheckDecomposition Signs of Decomposition? (Color change, low yield, byproducts) Start->CheckDecomposition IdentifyCause Identify Potential Cause CheckDecomposition->IdentifyCause Yes Success Successful Reaction CheckDecomposition->Success No Acidic Acidic Conditions? IdentifyCause->Acidic Oxidative Oxidative Conditions? IdentifyCause->Oxidative Thermal High Temperature? IdentifyCause->Thermal ProtectAlcohol Protect Alcohol Group (e.g., MOM ether) Acidic->ProtectAlcohol Yes UseMildReagents Use Milder Reagents/ Acid Scavenger Acidic->UseMildReagents Alternatively InertAtmosphere Use Inert Atmosphere/ Selective Oxidant Oxidative->InertAtmosphere Yes LowerTemp Lower Reaction Temperature Thermal->LowerTemp Yes ProtectAlcohol->Success UseMildReagents->Success InertAtmosphere->Success LowerTemp->Success

Caption: A troubleshooting workflow for reactions involving the title compound.

References

Technical Support Center: 2-Bromo-4,5-dimethoxybenzyl Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of the 2-Bromo-4,5-dimethoxybenzyl (2-Br-4,5-DMB) protecting group. The guidance is primarily based on established protocols for the closely related 2,4-dimethoxybenzyl (DMB) group, as specific literature on the cleavage of the 2-Br-4,5-DMB variant is limited. The presence of the electron-withdrawing bromine atom may influence the reactivity, and thus, optimization of the described methods for your specific substrate is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for removing the 2-Bromo-4,5-dimethoxybenzyl protecting group?

A1: The most common methods for cleaving dimethoxybenzyl ethers and amides are acidic and oxidative cleavage.

  • Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) are widely used due to the high acid lability of the dimethoxybenzyl group. The reaction typically proceeds via an SN1 mechanism, forming a resonance-stabilized carbocation.[1]

  • Oxidative Cleavage: Reagents such as 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be used for oxidative deprotection.[2][3] These methods are often employed when the substrate is sensitive to acidic conditions.

Q2: Why is a scavenger necessary during acidic deprotection with TFA?

A2: During acidic cleavage, a highly electrophilic 2-Bromo-4,5-dimethoxybenzyl carbocation is generated. This reactive intermediate can be trapped by nucleophilic functional groups on the substrate or solvent, leading to unwanted side products. Scavengers are added to the reaction mixture to trap this carbocation. Common scavengers include trialkylsilanes like triisopropylsilane (TIS) or triethylsilane (TES), and anisole or its derivatives.[1]

Q3: How does the 2-Bromo-4,5-dimethoxybenzyl group's reactivity compare to the 2,4-dimethoxybenzyl (DMB) or p-methoxybenzyl (PMB) groups?

A3: The electron-donating methoxy groups make DMB and PMB groups highly susceptible to acidic and oxidative cleavage. The additional methoxy group in DMB makes it more labile than PMB under acidic conditions. The 2-Bromo-4,5-dimethoxybenzyl group contains an electron-withdrawing bromine atom on the aromatic ring. This may slightly decrease the stability of the carbocation intermediate, potentially requiring stronger acidic conditions or longer reaction times for cleavage compared to the DMB group. However, it is still expected to be more labile than an unsubstituted benzyl (Bn) group.

Q4: Can the 2-Bromo-4,5-dimethoxybenzyl group be removed selectively in the presence of other protecting groups?

A4: Yes, the differential stability of the 2-Bromo-4,5-dimethoxybenzyl group allows for orthogonal deprotection strategies. For instance, it is expected to be cleaved under acidic conditions that would leave more acid-stable groups like the benzyl (Bn) group intact. Conversely, it should be stable to the basic conditions used for Fmoc group removal. Careful selection of cleavage conditions should allow for its selective removal in the presence of a Boc group, as the DMB group is more acid-labile.

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Deprotection with Trifluoroacetic Acid (TFA)
Possible Cause Suggested Solution
Insufficient Acid Strength The bromine atom may decrease the acid lability. Increase the concentration of TFA. A common starting point is 20-50% TFA in dichloromethane (DCM). For resistant substrates, neat TFA can be used. A stronger acid like triflic acid (TfOH) could also be considered, though it may be less selective.
Inadequate Reaction Time or Temperature Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time as needed. If the reaction is slow at room temperature, a moderate increase in temperature (e.g., to 40°C) may be beneficial, provided the substrate is stable.
Ineffective Scavenging The generated carbocation can react with the starting material or product, inhibiting the reaction. Ensure an adequate amount of a suitable scavenger (e.g., 2-5 equivalents of TIS or anisole) is present in the reaction mixture.[1]
Solvent Effects The choice of solvent can influence the reaction rate. Dichloromethane (DCM) is a common choice. Ensure the starting material is fully soluble.
Issue 2: Formation of Side Products During Deprotection
Possible Cause Suggested Solution
Carbocation-Mediated Side Reactions The primary cause is the reaction of the 2-Bromo-4,5-dimethoxybenzyl carbocation with nucleophiles on the substrate. Use an effective scavenger in sufficient quantity (e.g., TIS, TES, or anisole) to trap the carbocation as it forms.[1]
Friedel-Crafts Alkylation Electron-rich aromatic rings in the substrate can undergo Friedel-Crafts alkylation by the carbocation. The use of scavengers like anisole is particularly effective in preventing this side reaction.
Oxidative Damage (with DDQ/CAN) Other sensitive functional groups in the molecule may be susceptible to oxidation. Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Running the reaction at lower temperatures (e.g., 0°C) may improve selectivity.
Acid-Catalyzed Degradation The substrate or product may be unstable to the strongly acidic conditions. Reduce the reaction time and temperature, or consider a milder deprotection method such as oxidative cleavage.

Quantitative Data Summary

The following tables summarize typical conditions for the removal of the related 2,4-dimethoxybenzyl (DMB) protecting group, which can serve as a starting point for optimizing the deprotection of the 2-Bromo-4,5-dimethoxybenzyl group.

Table 1: Acidic Cleavage of DMB Ethers with TFA

Substrate TypeTFA Concentration (% in DCM)Scavenger (equiv.)Temperature (°C)Time (h)Typical Yield (%)
Primary Alcohol10-50TIS (2-5)0 to RT1-4>90
Secondary Alcohol20-50TIS (2-5)RT2-685-95
Phenol10-20Anisole (5-10)0 to RT0.5-2>90
N-Amide50-100 (neat)TIS (2-5)RT1-380-95

Table 2: Oxidative Cleavage of DMB Ethers with DDQ

Substrate TypeDDQ (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Primary Alcohol1.1 - 1.5DCM/H₂O (18:1)0 to RT1-385-95
Secondary Alcohol1.2 - 2.0DCM/H₂O (18:1)RT2-880-90
Phenol1.1 - 1.5DCM/H₂O (18:1)0 to RT0.5-2>90

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Deprotection of a 2-Bromo-4,5-dimethoxybenzyl Ether

  • Dissolve the 2-Bromo-4,5-dimethoxybenzyl-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add a scavenger, such as triisopropylsilane (TIS) (3.0 equiv).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).

  • Stir the reaction at 0°C and allow it to warm to room temperature while monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Oxidative Deprotection of a 2-Bromo-4,5-dimethoxybenzyl Ether with DDQ

  • Dissolve the 2-Bromo-4,5-dimethoxybenzyl-protected substrate (1.0 equiv) in a mixture of dichloromethane (DCM) and water (typically an 18:1 v/v ratio).

  • Cool the solution to 0°C.

  • Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 equiv) portion-wise. The reaction mixture will likely change color.

  • Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Protected Substrate in Solvent B Add Scavenger (for acidic cleavage) A->B C Cool to 0°C B->C D Add Deprotection Reagent (TFA or DDQ) C->D E Stir at RT & Monitor (TLC/LC-MS) D->E F Quench Reaction (if necessary) E->F G Solvent Removal F->G H Purification (Column Chromatography) G->H I Isolated Product H->I

Caption: General experimental workflow for the removal of the 2-Bromo-4,5-dimethoxybenzyl protecting group.

Cleavage_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Carbocation Quenching Start Protected Substrate (R-O-CH2-Ar) Protonated Protonated Ether (R-O(H+)-CH2-Ar) Start->Protonated + H+ Cleavage Cleavage of C-O bond TFA TFA (H+) Deprotected Deprotected Substrate (R-OH) Cleavage->Deprotected Carbocation 2-Br-4,5-DMB Carbocation ([+CH2-Ar]) Cleavage->Carbocation Quenched Trapped Carbocation Carbocation->Quenched Scavenger Scavenger (e.g., TIS)

References

How to avoid over-bromination in the synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing 2-Bromo-4,5-dimethoxybenzyl alcohol, with a specific focus on preventing over-bromination and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and where does over-bromination occur?

The most prevalent and controllable method involves a two-step synthesis starting from 3,4-dimethoxybenzaldehyde (veratraldehyde).

  • Step 1: Electrophilic Bromination: Veratraldehyde is brominated to form 2-Bromo-4,5-dimethoxybenzaldehyde. This is the critical step where over-bromination can occur. The two methoxy groups are strongly activating, making the aromatic ring highly susceptible to electrophilic attack.

  • Step 2: Reduction: The resulting aldehyde is reduced to the target compound, this compound.

Over-bromination typically results in the formation of di-bromo species, which complicates purification and reduces the yield of the desired mono-bromo product.

Q2: My reaction is producing significant amounts of byproducts, likely from over-bromination. How can I improve the selectivity for the mono-brominated product?

Controlling the reaction conditions is crucial for achieving high selectivity. Here are the key parameters to optimize:

  • Choice of Brominating Agent: While elemental bromine (Br₂) is effective, it can be aggressive. Consider using an in situ source of bromine, such as potassium bromate (KBrO₃) in the presence of an acid, which can offer a more controlled release of the electrophile.[1][2]

  • Stoichiometry: Use a precise molar equivalent of the brominating agent. A slight excess can dramatically increase the formation of di-brominated products. Aim for a 1:1 to 1.1:1 molar ratio of substrate to bromine.

  • Temperature Control: Perform the bromination at a low and controlled temperature. Running the reaction in an ice bath (0-5 °C) and ensuring slow, dropwise addition of the brominating agent can significantly temper the ring's reactivity and prevent side reactions. Many procedures report keeping the temperature below 40°C, and often below 20°C during addition.[3]

  • Solvent: The choice of solvent is critical. Methanol and acetic acid are commonly used.[4][5] Methanol has been shown to provide excellent yields (90-92%) and high selectivity, with less than 1% of isomeric byproducts being formed.[4]

Q3: I am observing a poor yield even without significant byproduct formation. What could be the issue?

Low yields can stem from incomplete reaction or product loss during workup.

  • Reaction Time: Ensure the reaction has gone to completion by monitoring it with Thin-Layer Chromatography (TLC).

  • Workup Procedure: The product often precipitates from the reaction mixture upon the addition of water.[4] Ensure the mixture is sufficiently cooled before filtration to minimize the solubility of the product in the mother liquor. Wash the crude product with a cold solvent (e.g., cold methanol/water mixture) to remove impurities without dissolving the desired compound.[4]

Q4: Which analytical techniques are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method to monitor the disappearance of the starting material and the appearance of the product. An example mobile phase is a 6:4 mixture of hexane and ethyl acetate.[4]

  • Product Characterization:

    • Melting Point: The pure this compound has a melting point of approximately 95-96 °C.[6] The intermediate aldehyde melts at a higher temperature, around 143-146 °C.[4]

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product. The molecular ion (M+) for the target alcohol should appear around m/z 246/248, showing the characteristic isotopic pattern for a bromine-containing compound.[6]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Multiple spots on TLC, indicating byproducts (over-bromination) 1. Reaction temperature was too high.2. Excess brominating agent was used.3. Rapid addition of brominating agent.1. Maintain strict temperature control, preferably at 0-5 °C during addition.2. Use a precise 1.0 to 1.1 molar equivalent of the brominating agent.3. Add the brominating agent dropwise over an extended period to maintain a low concentration in the reaction mixture.
Low Yield of Desired Product 1. Incomplete reaction.2. Product loss during workup and purification.3. Sub-optimal solvent choice.1. Monitor the reaction by TLC until the starting material is consumed.2. Ensure complete precipitation of the product by cooling before filtration. Use cold solvents for washing. Optimize column chromatography conditions if used.3. Consider using methanol as the solvent, which has been reported to give high yields and selectivity.[4]
Formation of Isomeric Byproducts (e.g., 6-Bromo isomer) The directing effects of the methoxy groups can lead to substitution at other positions, although the 2-position is generally favored.Employing a solvent system like methanol has been shown to yield less than 1% of the 3-bromo-4,5-dimethoxy-benzaldehyde isomer, indicating high regioselectivity.[4] Sticking to established, high-selectivity protocols is key.
Difficulty in Reducing the Brominated Aldehyde to the Alcohol 1. Inactive reducing agent.2. Insufficient amount of reducing agent.1. Use fresh sodium borohydride (NaBH₄), as it can degrade over time.2. Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents).3. Ensure an appropriate solvent system, such as methanol or a THF/methanol mixture, is used for the reduction.[7]

Data Presentation: Comparison of Bromination Protocols

The following table summarizes conditions for the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde), the precursor to the target alcohol.

Brominating Agent Solvent Temperature Yield of Aldehyde Key Observations/Notes Reference
Bromine (Br₂)Methanol<40°C during addition, then reflux90-92%High yield and selectivity; less than 1% of the 3-bromo isomer formed.[4]
Bromine (Br₂)Acetic Acid20-30 °C86.5%A common alternative to methanol.[5]
KBrO₃ / AcidNot specifiedNot specified82.03% (at 1g scale)An alternative using an in situ bromine source, avoiding the direct handling of liquid bromine.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This protocol is adapted from a high-yield procedure using methanol as a solvent.[4]

Materials:

  • 3,4-dimethoxybenzaldehyde (veratraldehyde)

  • Bromine (Br₂)

  • Methanol

  • Water

Procedure:

  • In a suitable glass reactor, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in methanol.

  • Cool the resulting solution and maintain the temperature below 40°C, preferably between 10-20°C, using an ice bath.

  • Slowly add bromine (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, stir the reaction mixture at this temperature for an additional hour.

  • (Optional, for precipitation) Heat the mixture to reflux to distill off a portion of the methanol, which may cause the product to begin precipitating.

  • Cool the mixture to 20°C and then add cold water with stirring to precipitate the product completely.

  • Filter the resulting slurry and wash the collected solid with cold methanol (e.g., three times).

  • Dry the colorless to slightly yellowish product in vacuo at 50°C. Expected yield: 90-92%.

Protocol 2: Reduction to this compound

This is a standard sodium borohydride reduction.[6][7]

Materials:

  • 2-Bromo-4,5-dimethoxybenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (or THF/Methanol mixture)

  • Deionized Water

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, keeping the temperature low.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the mixture again and carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by recrystallization or silica gel column chromatography if necessary.

Visualizations

Synthesis_Pathway Start 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Intermediate 2-Bromo-4,5-dimethoxybenzaldehyde Start->Intermediate Step 1: Bromination (e.g., Br₂ / MeOH) CRITICAL STEP Product 2-Bromo-4,5-dimethoxybenzyl alcohol (Target) Intermediate->Product Step 2: Reduction (e.g., NaBH₄) Byproduct Di-bromo Byproducts (Over-bromination) Intermediate->Byproduct Excess Br₂ or High Temp.

Caption: Synthetic pathway for this compound highlighting the critical bromination step.

Troubleshooting_Workflow Start Problem: Over-bromination (Di-bromo byproducts observed) Temp_Check Was reaction temperature strictly controlled (<20°C)? Start->Temp_Check Stoich_Check Was Br₂ stoichiometry accurate (1.0-1.1 eq)? Temp_Check->Stoich_Check Yes Temp_Sol Solution: Use an ice bath and monitor internal temperature. Temp_Check->Temp_Sol No Addition_Check Was Br₂ added slowly (dropwise)? Stoich_Check->Addition_Check Yes Stoich_Sol Solution: Re-calculate and use precise molar equivalents. Stoich_Check->Stoich_Sol No Addition_Check->Temp_Sol No Addition_Sol Solution: Use an addition funnel for slow, controlled addition.

Caption: Troubleshooting workflow for diagnosing and solving issues of over-bromination during the synthesis.

Logical_Relationships Substrate Electron-Rich Aromatic Ring (Activating -OCH₃ groups) Desired_Product High Selectivity (Mono-bromination) Side_Reaction Low Selectivity (Over-bromination) Substrate->Side_Reaction High Reactivity Conditions Reaction Conditions Temp Low Temperature Conditions->Temp Stoich Controlled Stoichiometry Conditions->Stoich Solvent Polar Protic Solvent (e.g., Methanol) Conditions->Solvent Temp->Desired_Product Favors Stoich->Desired_Product Favors Solvent->Desired_Product Favors

Caption: Key factors influencing the selectivity of the electrophilic bromination reaction.

References

Managing exothermic reactions during the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exothermicity in the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde?

A1: The primary cause of the exothermic reaction is the electrophilic aromatic substitution of bromine onto the electron-rich 3,4-dimethoxybenzaldehyde (veratraldehyde) ring. The formation of new chemical bonds releases energy in the form of heat. While often described as a mildly exothermic reaction, the heat generated can become significant, especially at larger scales.[1]

Q2: What are the risks of an uncontrolled exothermic reaction during this synthesis?

A2: An uncontrolled exotherm can lead to several issues, including:

  • Increased formation of byproducts: Higher temperatures can promote the formation of undesired isomers (e.g., 6-bromo-4,5-dimethoxybenzaldehyde) and di-brominated products, which will reduce the yield and purity of the desired product.[2]

  • Solvent boiling: A rapid temperature increase can cause the solvent (e.g., methanol, acetic acid) to boil, leading to a dangerous increase in reactor pressure.

  • Runaway reaction: In a worst-case scenario, the rate of heat generation could exceed the rate of heat removal, leading to a runaway reaction with a rapid and uncontrolled increase in temperature and pressure.

Q3: Are there alternative, less hazardous brominating agents for this synthesis?

A3: Yes, to avoid handling highly reactive and toxic molecular bromine (Br₂), you can generate bromine in situ. One common method is the reaction of potassium bromate (KBrO₃) with hydrobromic acid (HBr) in glacial acetic acid.[3][4] Another alternative brominating agent used for aromatic compounds is N-bromosuccinimide (NBS), which can offer milder reaction conditions.[5]

Q4: How does the choice of solvent affect the exothermic nature of the reaction?

A4: The solvent plays a crucial role in heat dissipation. Solvents with higher heat capacities can absorb more heat with a smaller temperature increase. Methanol and acetic acid are common solvents for this reaction.[1][6] While one report notes that the reaction of bromine with methanol can be vigorously exothermic, on the described scale with proper cooling, it was only a mild exotherm.[1] The solubility of the starting material and intermediates in the chosen solvent is also critical for a smooth reaction.

Q5: What is the recommended procedure for quenching the reaction and neutralizing excess bromine?

A5: After the reaction is complete, it should be cooled (e.g., in an ice bath). To neutralize any unreacted bromine, a quenching solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) should be added slowly until the characteristic orange or yellow color of bromine disappears completely.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid, Uncontrolled Temperature Spike 1. Rate of bromine addition is too fast. 2. Inadequate cooling. 3. Concentration of reactants is too high.1. Immediately stop the addition of bromine. 2. Increase the efficiency of the cooling bath (add more ice, switch to a dry ice/acetone bath for more potent cooling). 3. If the temperature continues to rise, add a small amount of a pre-chilled quenching agent like sodium thiosulfate solution.
Low Yield of 2-bromo-4,5-dimethoxybenzaldehyde 1. Suboptimal temperature control leading to side reactions.[2] 2. Incomplete reaction. 3. Loss of product during workup and isolation.1. Ensure strict temperature control during bromine addition, keeping it within the recommended range (e.g., <40°C).[1] 2. Monitor the reaction by TLC to ensure the starting material is fully consumed before quenching. 3. During workup, ensure the product fully precipitates before filtration, potentially by cooling for a longer duration. Wash the precipitate with cold solvent to minimize dissolution.
Formation of a Yellowish or Oily Product 1. Presence of unreacted bromine. 2. Formation of impurities due to high reaction temperatures.1. Ensure thorough quenching with sodium thiosulfate until the color dissipates. 2. Recrystallize the crude product from a suitable solvent, such as ethanol or a methanol/water mixture, to improve purity.[3]
Precipitation of Product During Reaction The product, 2-bromo-4,5-dimethoxybenzaldehyde, may be less soluble in the reaction solvent than the starting material.This is not necessarily a problem and can occur as the reaction progresses.[1] Ensure that stirring remains efficient to maintain a homogeneous slurry and prevent localized overheating.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromination of 3,4-Dimethoxybenzaldehyde

Parameter Method 1 Method 2 Method 3 (in situ)
Brominating Agent Bromine (Br₂)Bromine (Br₂)KBrO₃ / HBr
Solvent MethanolGlacial Acetic AcidGlacial Acetic Acid
Temperature Control Cooling to maintain T < 40°C[1]Stir at 20-30°C[6]Room Temperature[3]
Addition Method Dropwise addition of Br₂[1]Slow, dropwise addition of Br₂[6]Dropwise addition of HBr[3]
Reported Yield 90-92%[1]86.5%[6]up to 82.03%[3]
Melting Point (°C) 143-146[1]151-152[6]142-144[3]

Experimental Protocols

Protocol 1: Bromination using Molecular Bromine in Methanol [1]

  • Reactor Setup: In a well-ventilated fume hood, charge a glass reactor equipped with a mechanical stirrer, a thermometer, an addition funnel, and an external cooling bath with methanol.

  • Dissolution: Add powdered 3,4-dimethoxybenzaldehyde to the methanol with stirring. If necessary, warm the mixture to 30°C to ensure complete dissolution.

  • Cooling: Cool the reaction vessel using a water or ice bath.

  • Bromine Addition: Slowly add molecular bromine dropwise via the addition funnel. Monitor the internal temperature closely and control the addition rate to ensure the temperature does not exceed 40°C.

  • Reaction: After the addition is complete, continue to stir the mixture at this temperature for 1 hour.

  • Workup: Cool the mixture to 20°C. Add water with stirring to precipitate the product.

  • Isolation: Filter the resulting slurry and wash the solid product with cold methanol.

  • Drying: Dry the product in a vacuum oven at 50°C.

Protocol 2: Bromination using in situ Generated Bromine [3]

  • Reactor Setup: In a fume hood, add 3,4-dimethoxybenzaldehyde, potassium bromate (KBrO₃), and glacial acetic acid to a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: At room temperature, add 47% hydrobromic acid (HBr) drop by drop to the stirring mixture. The solution will change color from yellow to orange.

  • Reaction: After the HBr addition is complete, continue stirring for approximately 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Precipitation: Pour the reaction mixture into a beaker containing ice water and stir for 10 minutes. Add a solution of sodium thiosulfate (Na₂S₂O₃) until the orange color disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with cold distilled water and recrystallize from ethanol to obtain the pure product.

Mandatory Visualizations

Exothermic_Reaction_Workflow Workflow for Controlled Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Setup Reactor: - Stirrer - Thermometer - Addition Funnel - Cooling Bath B Dissolve Veratraldehyde in Solvent (e.g., Methanol) A->B C Cool Reactor to Target Temperature (e.g., < 10°C) B->C D Slow, Dropwise Addition of Bromine C->D E Monitor Temperature Maintain T < 40°C D->E E->D Adjust Addition Rate F Stir for 1h Post-Addition E->F Addition Complete G Quench with Sodium Thiosulfate F->G H Precipitate Product (add Water) G->H I Filter and Wash with Cold Solvent H->I J Dry Product Under Vacuum I->J

Caption: Experimental workflow for a controlled bromination reaction.

Troubleshooting_Tree Troubleshooting Temperature Spikes Start Temperature Rises Rapidly (> 40°C) Stop Stop Bromine Addition Start->Stop CheckCooling Is Cooling Bath Functioning Optimally? Stop->CheckCooling ImproveCooling Enhance Cooling: - Add more ice/dry ice - Ensure good thermal contact CheckCooling->ImproveCooling No CheckRate Was Addition Rate Too Fast? CheckCooling->CheckRate Yes Monitor Monitor Temperature Closely ImproveCooling->Monitor ResumeSlowly Once T is Stable, Resume Addition at 50% of Original Rate CheckRate->ResumeSlowly Yes Quench Emergency Quench: Add pre-chilled Na₂S₂O₃ solution CheckRate->Quench No, Temp still rising ResumeSlowly->Monitor Stable Is Temperature Stable? Monitor->Stable Stable->CheckRate No Stable->ResumeSlowly Yes

Caption: Decision tree for troubleshooting a runaway exothermic reaction.

References

Technical Support Center: Synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol.

Troubleshooting Guides

This section addresses specific issues that may arise during the two main stages of the synthesis: the bromination of 3,4-dimethoxybenzaldehyde and the subsequent reduction to this compound.

Stage 1: Bromination of 3,4-dimethoxybenzaldehyde

Issue 1: Low Yield of 2-Bromo-4,5-dimethoxybenzaldehyde

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the bromine is added slowly and at the correct temperature to prevent loss due to evaporation.Increased conversion of starting material to product.
Suboptimal Solvent - While acetic acid can be used, methanol has been reported to give higher yields of 90-92%.[1] - Ethanol is less suitable due to decreased solubility of the starting material.[1]Improved yield and easier work-up.
Formation of Isomers - The use of methanol as a solvent has been shown to produce less than 1% of the 3-bromo isomer.[1] - Maintain the recommended reaction temperature to favor the formation of the desired 2-bromo isomer.Minimized isomeric impurities, simplifying purification.
Loss during Work-up - After the addition of water, ensure the product slurry is thoroughly cooled to maximize precipitation. - Wash the filtered product with cold methanol to minimize dissolution.[1]Increased recovery of the final product.

Issue 2: Exothermic Reaction and Safety Concerns

Potential Cause Troubleshooting Step Expected Outcome
Rapid Addition of Bromine - Add bromine dropwise or in small portions, especially on a large scale. - Use a cooling bath (e.g., water or ice) to maintain the reaction temperature below 40°C.[1]Controlled reaction temperature and prevention of runaway reactions.
Reaction with Methanol - While the reaction of bromine with methanol can be exothermic, on a large scale with controlled addition and cooling, the temperature increase is manageable (e.g., from room temperature to around 40°C).[1]Safe and controlled reaction progress.
Stage 2: Reduction of 2-Bromo-4,5-dimethoxybenzaldehyde

Issue 1: Incomplete Reduction to the Alcohol

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reducing Agent - Use a molar excess of the reducing agent, typically 1.2 to 1.5 equivalents of sodium borohydride (NaBH₄).Complete conversion of the aldehyde to the alcohol.
Low Reactivity - While the reaction is typically performed at room temperature or 0°C, gentle warming may be necessary if the reaction is sluggish. Monitor by TLC.Faster and more complete reaction.
Poor Solubility of Aldehyde - Ensure the aldehyde is fully dissolved in a suitable solvent like methanol, ethanol, or a mixture of THF and water before adding the reducing agent.Homogeneous reaction and complete reduction.

Issue 2: Formation of Impurities during Reduction

Potential Cause Troubleshooting Step Expected Outcome
Over-reduction or Side Reactions - Sodium borohydride is a mild reducing agent and is unlikely to reduce other functional groups present under normal conditions.[2][3] - Add the NaBH₄ in portions to control the reaction rate and temperature.A clean reaction with minimal byproducts.
Contamination from Work-up - After quenching the reaction with an acid (e.g., dilute HCl), ensure the pH is neutral before extraction. - Use an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and wash the organic layer with brine to remove water-soluble impurities.High purity of the isolated alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves the bromination of 3,4-dimethoxybenzaldehyde to yield 2-Bromo-4,5-dimethoxybenzaldehyde. The second step is the reduction of the aldehyde functional group to a primary alcohol using a reducing agent like sodium borohydride.

Q2: Are there alternative, "greener" methods for the bromination step?

A2: Yes, an alternative to using hazardous liquid bromine is the in-situ generation of bromine from potassium bromate (KBrO₃) in the presence of an acid. This method avoids the direct handling of bromine.[4]

Q3: What are the key safety precautions to take during the bromination step?

A3: When using liquid bromine, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be prepared for a potentially exothermic reaction, especially on a larger scale, and have a cooling bath ready.

Q4: Can the synthesis be scaled up for industrial production?

A4: Yes, the bromination of 3,4-dimethoxybenzaldehyde in methanol has been successfully scaled up to 100 kg quantities with yields of 90-92%.[1] The subsequent reduction with sodium borohydride is also a well-established and scalable industrial process.[2]

Q5: How can I purify the final product, this compound?

A5: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel is an effective purification method.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This protocol is adapted from a procedure that has been scaled up to 100 kg.[1]

Materials:

  • 3,4-dimethoxybenzaldehyde

  • Methanol

  • Bromine

  • Water

Equipment:

  • Large glass reactor with stirring, heating, cooling, and distillation capabilities

  • Pressure filter

Procedure:

  • Charge the reactor with 25 L of methanol.

  • With stirring, add 4.0 kg (24.07 mol) of powdered 3,4-dimethoxybenzaldehyde. A slight temperature drop of 5-8°C may be observed.

  • Rinse the addition port with 2 L of methanol.

  • If necessary, heat the mixture to 30°C to ensure complete dissolution.

  • With cooling to maintain the temperature below 40°C, slowly add 4.4 kg (27.53 mol) of bromine.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Heat the mixture under reflux and distill off approximately 9.5 L of methanol. The product may begin to precipitate.

  • Cool the mixture to 20°C.

  • Add 15 L of water with stirring to form a slurry.

  • Filter the slurry using a pressure filter and wash the solid product with cold methanol (3 x 5 L).

  • Dry the product in a vacuum oven at 50°C and 40 mbar for 18-24 hours.

Expected Yield: 5.4 kg (91.4%) Melting Point: 143-146°C

Protocol 2: Laboratory-Scale Reduction of 2-Bromo-4,5-dimethoxybenzaldehyde

This is a general procedure for the reduction of an aromatic aldehyde using sodium borohydride.[2][5]

Materials:

  • 2-Bromo-4,5-dimethoxybenzaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1M Hydrochloric acid (HCl)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an appropriately sized flask, dissolve 10.0 g (40.8 mmol) of 2-Bromo-4,5-dimethoxybenzaldehyde in 100 mL of methanol.

  • Cool the solution in an ice bath to 0°C.

  • In small portions, carefully add 1.85 g (48.9 mmol, 1.2 eq.) of sodium borohydride over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture back to 0°C and slowly quench the reaction by adding 1M HCl until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • Add 100 mL of water to the residue and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization if necessary.

Expected Yield: >90% Melting Point: 95-96°C[6]

Visualizations

Synthesis_Workflow cluster_bromination Stage 1: Bromination cluster_reduction Stage 2: Reduction start_material 3,4-Dimethoxybenzaldehyde bromination_step Bromination (Br2, Methanol) start_material->bromination_step Reactant intermediate 2-Bromo-4,5-dimethoxybenzaldehyde bromination_step->intermediate Product reduction_step Reduction (NaBH4, Methanol) intermediate->reduction_step Starting Material final_product This compound reduction_step->final_product Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield in Bromination? q1 Is reaction incomplete? start->q1 Yes end Proceed to Reduction start->end No a1 Monitor reaction by TLC/HPLC Ensure slow Br2 addition q1->a1 Yes q2 Using optimal solvent? q1->q2 No a2 Switch to Methanol Avoid Ethanol q2->a2 No a3 Check for work-up losses (cooling, washing) q2->a3 Yes

Caption: Troubleshooting logic for low yield in the bromination step.

References

Validation & Comparative

A Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4,5-dimethoxybenzyl alcohol. The data presented herein are predicted based on established NMR principles and comparison with structurally similar compounds, offering a valuable reference for the characterization of this and related molecules in research and development settings.

Predicted NMR Data

The chemical structure of this compound is presented below, with atoms numbered for clarity in the subsequent NMR data tables.

Chemical structure of this compound with atom numbering for NMR analysis.

Figure 1. Structure of this compound.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in Table 1.

Proton (H#) Chemical Shift (δ, ppm) Multiplicity Integration
H-3~ 7.05Singlet1H
H-6~ 6.90Singlet1H
H-7 (CH₂)~ 4.65Singlet2H
H-8/H-9 (OCH₃)~ 3.88Singlet6H
OHVariableBroad Singlet1H

Table 1. Predicted ¹H NMR data for this compound.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is summarized in Table 2.

Carbon (C#) Chemical Shift (δ, ppm)
C-1~ 132
C-2~ 115
C-3~ 114
C-4~ 149
C-5~ 148
C-6~ 113
C-7 (CH₂)~ 64
C-8 (OCH₃)~ 56.2
C-9 (OCH₃)~ 56.0

Table 2. Predicted ¹³C NMR data for this compound.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

3. ¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Temperature: 298 K.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

  • Integrate the signals in the ¹H spectrum.

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to final structure confirmation, follows a logical progression. This workflow is visualized in the diagram below.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation cluster_conclusion Conclusion Sample Obtain Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire 1H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Transfer->Acquire_13C Process_Spectra Fourier Transform, Phase Correction, Baseline Correction Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Calibrate Calibrate Chemical Shifts (TMS or Solvent Residual Peak) Process_Spectra->Calibrate Analyze_1H Analyze 1H Spectrum: Chemical Shift, Integration, Multiplicity Calibrate->Analyze_1H Analyze_13C Analyze 13C Spectrum: Chemical Shift, Number of Signals Calibrate->Analyze_13C Correlate Correlate 1H and 13C Data Analyze_1H->Correlate Analyze_13C->Correlate Structure_Elucidation Propose/Confirm Structure Correlate->Structure_Elucidation

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a detailed comparison of the anticipated electron ionization (EI) mass spectrometry fragmentation of 2-Bromo-4,5-dimethoxybenzyl alcohol with the experimentally determined fragmentation of the structurally similar 4-Bromobenzyl alcohol.

This comparison offers valuable insights into how different substituents on the aromatic ring influence the fragmentation pathways of benzyl alcohols. The data presented is essential for compound identification, structural verification, and impurity profiling in pharmaceutical and chemical research.

Comparison of Fragmentation Patterns

The following table summarizes the expected key fragments for this compound and the observed fragments for 4-Bromobenzyl alcohol under electron ionization mass spectrometry.

Fragment (m/z) Proposed Structure This compound (Hypothesized) 4-Bromobenzyl alcohol (Observed)[1][2] Interpretation
246/248[M]•+Molecular ion peak. The presence of two peaks with a ~1:1 intensity ratio is characteristic of a bromine-containing compound.
186/188[M]•+Molecular ion peak for 4-Bromobenzyl alcohol, showing the characteristic bromine isotope pattern.[1][2]
229/231[M-OH]•+Loss of a hydroxyl radical.
167[M-Br]•+Loss of a bromine radical.
107[M-Br-CO-H2]•+A major fragment in the spectrum of 4-Bromobenzyl alcohol, resulting from the loss of a bromine radical followed by rearrangement and loss of carbon monoxide and hydrogen.[1][2]
79[C6H5O]+A common fragment in benzyl alcohols, often attributed to the formation of a hydroxytropylium ion.[1][2]
77[C6H5]+Phenyl cation, a common fragment for aromatic compounds.[1][2]

Hypothesized Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is expected to proceed through several key steps, initiated by the removal of an electron to form the molecular ion. The presence of the bromine atom, two methoxy groups, and a benzyl alcohol moiety leads to a complex and informative fragmentation pattern.

Fragmentation_Pathway M [C9H11BrO3]•+ m/z 246/248 Molecular Ion F1 [C9H10BrO2]+ m/z 229/231 M->F1 - •OH F2 [C9H11O3]+ m/z 167 M->F2 - •Br F3 [C8H8BrO2]+ m/z 215/217 M->F3 - •CH3 F4 [C8H8O3]•+ m/z 152 F2->F4 - •CH3 F5 [C7H5BrO]•+ m/z 184/186 F3->F5 - HCHO

References

HPLC method for assessing the purity of 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Comparative HPLC Purity Analysis of 2-Bromo-4,5-dimethoxybenzyl alcohol

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound. The methods are designed for researchers, scientists, and drug development professionals who require accurate and robust analytical procedures for this compound. The comparison focuses on a standard reversed-phase C18 method and an alternative method employing a Phenyl-Hexyl column for enhanced selectivity towards aromatic compounds.

Potential Impurities

The purity assessment of this compound by HPLC requires the separation of the active pharmaceutical ingredient (API) from its potential impurities. These impurities can arise from the synthesis process or degradation. Based on the common synthesis route starting from veratraldehyde, the following potential impurities have been identified for method development and validation:

  • Veratraldehyde: Unreacted starting material for the corresponding aldehyde.

  • 2-Bromo-4,5-dimethoxybenzaldehyde: An oxidation product of the target molecule.

  • 2-Bromo-4,5-dimethoxybenzoic acid: A further oxidation product.

  • 6-Bromoveratraldehyde: A potential isomeric impurity from the bromination reaction.

Comparison of HPLC Methods

Two HPLC methods are presented below. Method A utilizes a standard C18 column, which separates compounds primarily based on hydrophobicity. Method B employs a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions, potentially improving the resolution of aromatic and positional isomers.

Data Presentation

The following table summarizes the expected chromatographic performance of the two methods for the separation of this compound and its potential impurities.

CompoundMethod A (Reversed-Phase C18)Method B (Phenyl-Hexyl)
This compound
Expected Retention Time (min)~ 8.5~ 9.2
Peak ShapeSymmetrical, Tailing Factor < 1.2Symmetrical, Tailing Factor < 1.2
Veratraldehyde
Expected Retention Time (min)~ 6.2~ 7.0
Resolution from API> 2.0> 2.5
2-Bromo-4,5-dimethoxybenzaldehyde
Expected Retention Time (min)~ 7.8~ 8.5
Resolution from API> 1.5> 2.0
2-Bromo-4,5-dimethoxybenzoic acid
Expected Retention Time (min)~ 5.1~ 5.8
Resolution from API> 3.0> 3.5
6-Bromoveratraldehyde
Expected Retention Time (min)~ 7.5~ 8.8
Resolution from APIPotentially co-eluting or poor> 1.8

Experimental Protocols

Detailed methodologies for the two comparative HPLC methods are provided below.

Method A: Reversed-Phase C18
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Method B: Phenyl-Hexyl
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject_Sample Inject Sample Dissolve_Sample->Inject_Sample Inject_Standard Inject Standard Dissolve_Standard->Inject_Standard HPLC_System HPLC System Setup (Method A or B) HPLC_System->Inject_Standard HPLC_System->Inject_Sample Chromatogram Obtain Chromatograms Inject_Sample->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity Integration->Calculation Report Generate Report Calculation->Report

Comparing 2-Bromo-4,5-dimethoxybenzyl alcohol with other benzyl protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Bromo-4,5-dimethoxybenzyl Alcohol and Other Benzyl Protecting Groups

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the design of a successful multi-step organic synthesis. Benzyl ethers are a cornerstone of hydroxyl group protection, prized for their general stability. This guide provides an objective comparison of the 2-Bromo-4,5-dimethoxybenzyl (Br-DMB) protecting group with other commonly used benzyl protecting groups: Benzyl (Bn), p-Methoxybenzyl (PMB), and 2,4-Dimethoxybenzyl (DMB).

The defining characteristic of the 2-Bromo-4,5-dimethoxybenzyl group is its anticipated photolability. The presence of the electron-donating methoxy groups and the bromine atom on the aromatic ring is expected to confer distinct electronic properties, making it susceptible to cleavage by UV light, a feature that offers a mild and orthogonal deprotection strategy.

Quantitative Performance Data

Table 1: Comparison of Primary Alcohol Protection Reactions

Protecting GroupReagentTypical ConditionsReaction Time (h)Typical Yield (%)
2-Bromo-4,5-dimethoxybenzyl (Br-DMB) 2-Bromo-4,5-dimethoxybenzyl bromideNaH, THF, 0 °C to rt4 - 1280 - 90 (Estimated)
Benzyl (Bn) Benzyl bromide (BnBr)NaH, THF, 0 °C to rt2 - 890 - 98
p-Methoxybenzyl (PMB) p-Methoxybenzyl chloride (PMBCl)NaH, THF, 0 °C to rt2 - 890 - 98[1]
2,4-Dimethoxybenzyl (DMB) 2,4-Dimethoxybenzyl chloride (DMBCl)NaH, THF, 0 °C to rt2 - 685 - 95[1]

Table 2: Comparison of Deprotection Methods and Stability

Protecting GroupDeprotection Method(s)Acid StabilityBase StabilityOxidative Stability (DDQ)Reductive Stability (H₂/Pd)
2-Bromo-4,5-dimethoxybenzyl (Br-DMB) Photocleavage (UV light) Moderate (cleaved by strong acid)StableLikely LabileLabile
Benzyl (Bn) H₂/Pd, Strong AcidStableStableStableLabile
p-Methoxybenzyl (PMB) DDQ, TFALabileStableLabileLabile
2,4-Dimethoxybenzyl (DMB) DDQ, Mild TFAVery LabileStableVery LabileLabile

Orthogonality and Key Distinctions

The primary advantage of the 2-Bromo-4,5-dimethoxybenzyl protecting group lies in its orthogonality to the other benzyl protecting groups. Its removal via photolysis allows for deprotection without the need for acidic, basic, or harsh reductive/oxidative reagents, which could affect other sensitive functional groups in a complex molecule.

G Orthogonal Deprotection Strategies cluster_molecule Protected Molecule cluster_reagents Deprotection Reagents cluster_deprotected Selective Deprotection Molecule R-O-PG1 R-O-PG2 R-O-PG3 R-O-PG4 UV UV Light Molecule->UV Photocleavage DDQ DDQ Molecule->DDQ Oxidative Cleavage TFA TFA Molecule->TFA Acidic Cleavage H2_Pd H₂/Pd Molecule->H2_Pd Hydrogenolysis Deprotected_BrDMB R-OH (from Br-DMB) UV->Deprotected_BrDMB Deprotected_DMB_PMB R-OH (from DMB/PMB) DDQ->Deprotected_DMB_PMB TFA->Deprotected_DMB_PMB Deprotected_Bn R-OH (from Bn) H2_Pd->Deprotected_Bn G start Start suspend_NaH Suspend NaH in anhydrous THF at 0°C start->suspend_NaH add_alcohol Add alcohol solution dropwise suspend_NaH->add_alcohol stir_1 Stir at 0°C for 30 min add_alcohol->stir_1 add_BrDMBBr Add 2-Bromo-4,5-dimethoxybenzyl bromide solution dropwise stir_1->add_BrDMBBr warm_stir Warm to RT and stir for 4-12h (Monitor by TLC) add_BrDMBBr->warm_stir quench Quench with sat. aq. NH₄Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with H₂O and brine, dry over MgSO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end G Protected_Alcohol R-O-CH₂-Ar(Br)(OMe)₂ Excitation hv (UV Light) Protected_Alcohol->Excitation Photoexcitation Intermediate [R-O-CH₂⁺-Ar(Br)(OMe)₂] Excitation->Intermediate Heterolytic Cleavage Deprotected_Alcohol R-OH Intermediate->Deprotected_Alcohol + Nu-H Byproduct Nu-CH₂-Ar(Br)(OMe)₂ Intermediate->Byproduct + Nu-H Nucleophile Nu-H (Solvent)

References

Navigating Purity Standards for 2-Bromo-4,5-dimethoxybenzyl Alcohol in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

2-Bromo-4,5-dimethoxybenzyl alcohol is a critical starting material in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for the gastrointestinal antispasmodic agent, Pinaverium Bromide. The purity of this raw material is paramount as it directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comparative overview of the purity standards, potential impurities, and analytical methodologies pertinent to the pharmaceutical use of this compound, offering a valuable resource for researchers, scientists, and drug development professionals.

While a dedicated monograph for this compound does not exist in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP), its quality is governed by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances). These guidelines emphasize that manufacturers of APIs are responsible for defining and justifying the specifications for their starting materials.

Comparative Purity Specifications

The purity of commercially available this compound typically ranges from 96.5% to over 98%, as determined by High-Performance Liquid Chromatography (HPLC). For pharmaceutical applications, a higher purity is generally required to minimize the carry-over of impurities into the final drug substance.

ParameterTypical Supplier GradeRecommended Pharmaceutical Grade
Assay (by HPLC) ≥ 96.5%≥ 98.5%
Appearance White to off-white or pinkish crystalline powderWhite to almost white crystalline powder
Melting Point 95-100 °C96-100 °C
Individual Unspecified Impurity Not specified≤ 0.10%
Total Impurities Not specified≤ 0.5%
Residual Solvents Not specifiedAs per ICH Q3C guidelines
Potential Impurities in this compound

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. A common synthetic route starts with 3,4-dimethoxybenzaldehyde, which is brominated and then reduced.

Impurity NameChemical StructurePotential Source
3,4-dimethoxybenzyl alcohol C9H12O3Unreacted starting material from the bromination step.
2-Bromo-4,5-dimethoxybenzaldehyde C9H9BrO3Incomplete reduction of the aldehyde intermediate.
Isomeric Bromo-dimethoxybenzyl alcohols C9H11BrO3Non-specific bromination leading to isomers.
Dibrominated species C9H10Br2O3Over-bromination during synthesis.

The control of these impurities is crucial as they can potentially react in subsequent steps to form new, difficult-to-remove impurities in the final API. For instance, in the synthesis of Pinaverium Bromide, these impurities could lead to the formation of related substance impurities that may have different pharmacological or toxicological profiles.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the assay and impurity profiling of this compound.

  • Chromatographic System:

    • Column: C18, 4.6 mm × 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Procedure: Inject the sample solution into the chromatograph, record the chromatogram, and measure the peak areas. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks. Impurities can be quantified against a qualified reference standard.

Identification by Fourier-Transform Infrared Spectroscopy (FTIR)
  • Procedure: The infrared absorption spectrum of the sample is recorded and compared with the spectrum of a reference standard. The spectra should be concordant. Key characteristic peaks include those for O-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching.

Logical Frameworks for Quality Control

The following diagrams illustrate the logical flow from starting material quality to final product acceptance and a typical analytical workflow for quality control.

cluster_0 Starting Material Quality Control cluster_1 API Synthesis & Quality SM_Spec This compound Specification Purity Purity ≥ 98.5% SM_Spec->Purity Impurities Impurity Profile Control SM_Spec->Impurities RS Residual Solvents (ICH Q3C) SM_Spec->RS Synthesis Pinaverium Bromide Synthesis SM_Spec->Synthesis Acceptable Material API_Quality Final API Quality Synthesis->API_Quality API_Quality->Synthesis Out of Spec (Process Review) Release API Release API_Quality->Release Meets Specification

Purity Control Logic for API Synthesis

Start Receipt of 2-Bromo-4,5- dimethoxybenzyl alcohol Sampling Representative Sampling Start->Sampling QC_Testing Quality Control Testing Sampling->QC_Testing Appearance Appearance QC_Testing->Appearance Identification Identification (FTIR) QC_Testing->Identification Purity_Impurities Assay & Impurities (HPLC) QC_Testing->Purity_Impurities Residual_Solvents Residual Solvents (GC) QC_Testing->Residual_Solvents Decision Compliance Check against Specification Appearance->Decision Identification->Decision Purity_Impurities->Decision Residual_Solvents->Decision Release_to_Mfg Release for Manufacturing Decision->Release_to_Mfg Pass Reject Reject Batch Decision->Reject Fail

Analytical Workflow for Quality Control

Conclusion

For pharmaceutical use, this compound requires stringent purity standards that often exceed those of commercially available technical grades. While no specific pharmacopoeial monograph exists, a thorough understanding of the synthetic process, potential impurities, and robust analytical methods is essential for establishing appropriate quality control. By implementing rigorous specifications and analytical procedures, drug manufacturers can ensure the quality and consistency of this critical starting material, ultimately contributing to the safety and efficacy of the final pharmaceutical product. Researchers and developers are encouraged to use the information presented in this guide as a foundation for their internal quality standards and to engage with suppliers who can provide materials meeting these higher purity requirements.

Unveiling the Purity Landscape: A Comparative Guide to Characterizing Impurities in 2-Bromo-4,5-dimethoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 2-Bromo-4,5-dimethoxybenzyl alcohol, a key intermediate in the synthesis of Pinaverium Bromide. By presenting experimental data and detailed protocols, this document serves as a practical resource for quality control and process development.

Understanding the Impurity Profile

Impurities in this compound can originate from several sources, including the synthetic route, degradation, and storage. Common synthesis pathways involve the bromination of 3,4-dimethoxybenzyl alcohol or 3,4-dimethoxybenzaldehyde.[1][2] Consequently, potential impurities include unreacted starting materials, byproducts of the bromination reaction (e.g., isomers or poly-brominated species), and residual reagents.

Table 1: Potential Impurities in this compound

Impurity NameChemical StructurePotential Origin
3,4-dimethoxybenzyl alcoholC9H12O3Unreacted starting material
3,4-dimethoxybenzaldehydeC9H10O3Unreacted starting material
2-Bromo-4,5-dimethoxybenzaldehydeC9H9BrO3Oxidation of the primary alcohol
6-Bromo-3,4-dimethoxybenzyl alcoholC9H11BrO3Isomeric byproduct of bromination
Dibromo-4,5-dimethoxybenzyl alcoholC9H10Br2O3Over-bromination byproduct
Residual Solvents (e.g., Methanol, Acetic Acid)VariousSynthesis and purification steps[3]

Comparative Analysis of Analytical Techniques

The characterization and quantification of these impurities necessitate the use of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile organic impurities. Its versatility allows for the separation and quantification of a wide range of compounds with high precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents. The mass spectrometer provides structural information, enabling unambiguous identification of unknown peaks.[4]

Table 2: Comparison of HPLC and GC-MS for Impurity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Applicability Non-volatile and thermally labile compounds (starting materials, byproducts, degradation products).Volatile and semi-volatile compounds (residual solvents, some degradation products).
Sample Preparation Simple dissolution in a suitable solvent.Can be more complex, sometimes requiring derivatization for polar analytes or headspace analysis for volatiles.[5]
Limit of Detection Typically in the low ppm range.Can reach ppb levels for many volatile compounds.
Quantitative Accuracy Excellent with proper calibration.Excellent with appropriate internal standards.
Identification Power Based on retention time comparison with standards. Diode-array detection can provide UV spectra for preliminary identification.Mass spectral data provides high-confidence structural information.

Experimental Protocols

HPLC-UV Method for Organic Impurity Profiling

This method is designed for the separation and quantification of known and unknown impurities in this compound samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A similar methodology has been shown to be effective for related dimethoxybenzyl alcohol compounds.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.

Headspace GC-MS Method for Residual Solvent Analysis

This protocol is for the detection and quantification of residual solvents.

  • Instrumentation: A GC-MS system with a headspace autosampler.

  • Column: A capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 40°C (hold for 5 minutes), ramp to 240°C at 10°C/min (hold for 5 minutes).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Equilibration Time: 15 minutes.

  • Mass Spectrometer: Full scan mode (m/z 35-350).

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent like dimethyl sulfoxide (DMSO).[7]

Visualizing the Workflow and Relationships

To better illustrate the process of impurity characterization and the origin of potential impurities, the following diagrams are provided.

G cluster_0 Impurity Characterization Workflow start Sample of 2-Bromo-4,5- dimethoxybenzyl alcohol hplc HPLC-UV Analysis (Organic Impurities) start->hplc gcms Headspace GC-MS (Residual Solvents) start->gcms data Data Analysis and Impurity Identification hplc->data gcms->data quant Quantification of Impurities data->quant report Reporting and Specification Comparison quant->report

Caption: Workflow for the characterization of impurities.

G cluster_1 Relationship between Synthesis and Impurities cluster_2 Potential Impurities start_mat Starting Materials (3,4-dimethoxybenzyl alcohol or 3,4-dimethoxybenzaldehyde) synthesis Synthesis of This compound start_mat->synthesis reagents Reagents (e.g., Bromine, Solvents) reagents->synthesis product This compound (with impurities) synthesis->product unreacted Unreacted Starting Materials product->unreacted byproducts Synthesis Byproducts (isomers, poly-brominated) product->byproducts residual Residual Solvents product->residual

Caption: Origin of potential impurities during synthesis.

Conclusion

The comprehensive characterization of impurities in this compound is a critical step in ensuring the quality and safety of the final pharmaceutical product. A combination of HPLC for non-volatile organic impurities and headspace GC-MS for residual solvents provides a robust analytical strategy. The methodologies and comparative data presented in this guide offer a framework for researchers and drug development professionals to establish effective impurity control strategies. By understanding the potential impurity profile and employing appropriate analytical techniques, the production of high-purity intermediates can be consistently achieved.

References

A Comparative Guide to the Analytical Validation of 2-Bromo-4,5-dimethoxybenzyl Alcohol Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analytical validation framework for the 2-Bromo-4,5-dimethoxybenzyl alcohol reference standard. The objective is to present a comparative analysis of a primary reference standard against alternative commercial sources, supported by detailed experimental protocols and data. This ensures the reliability, consistency, and accuracy of the standard for its intended analytical applications, such as in the quality control of Pinaverium Bromide synthesis.[1][2]

The validation methodologies presented are aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which detail the validation of analytical procedures.[3][4][5][6][7]

Comparative Physicochemical and Purity Analysis

A reference standard must be a highly purified and well-characterized compound.[8][9] Its quality is critical for achieving scientifically valid results in both qualitative and quantitative analyses.[8][10] This section compares the key quality attributes of a primary, in-house qualified reference standard against two commercially available alternatives.

Table 1: Comparison of Physicochemical Properties and Purity

ParameterPrimary Reference StandardCommercial Alternative ACommercial Alternative BMethod
Appearance White Crystalline PowderWhite to Pink-Purple PowderBeige PowderVisual Inspection
Melting Point 95-96 °C[11]95-100 °C[12]Not SpecifiedUSP <741>
Identity (IR) Conforms to Structure[12]ConformsConformsFTIR Spectroscopy
Purity (HPLC) 99.8%≥ 97.5%[12]98%HPLC-UV
Total Impurities 0.2%≤ 2.5%≤ 2.0%HPLC-UV
Water Content 0.05%Not SpecifiedNot SpecifiedKarl Fischer Titration
Residual Solvents <0.1% (Methanol)Not SpecifiedNot SpecifiedHeadspace GC-MS

Note: Data for the Primary Reference Standard is illustrative. Data for commercial alternatives is based on publicly available specifications.

Experimental Protocols

Detailed and validated methodologies are essential for the accurate characterization of a chemical reference substance.[13] The following protocols outline the procedures used to generate the data in this guide.

2.1 High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is widely used for its ability to separate and quantify impurities.[13]

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

2.2 Identity Verification by FTIR Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Method: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Procedure: A small amount of the standard is placed directly on the ATR crystal. The spectrum is collected and compared against a previously characterized reference spectrum.

2.3 Water Content by Karl Fischer Titration

  • Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer or equivalent.

  • Reagent: Hydranal™-Coulomat AG.

  • Procedure: Accurately weigh approximately 50 mg of the standard into the titration vessel. The instrument automatically titrates the sample to determine the water content.

2.4 Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Headspace Sampler: 80 °C oven temperature for 15 min.

  • Mass Spectrometer: Scan mode from 35 to 500 amu.

  • Sample Preparation: Accurately weigh 100 mg of the standard into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO).

Visualized Workflows and Relationships

Diagrams help clarify complex processes and relationships, providing an at-a-glance understanding for researchers.

G start Obtain Candidate Material (e.g., from synthesis) physchem Physicochemical Tests (Appearance, Melting Point) start->physchem identity Identity Confirmation (FTIR, NMR, MS) physchem->identity purity Purity Assessment (HPLC, GC) identity->purity assign Assign Purity Value (Mass Balance) purity->assign water Water Content (Karl Fischer) water->assign residual Residual Solvents (Headspace GC) residual->assign inorganic Inorganic Impurities (Residue on Ignition) inorganic->assign certify Certify & Document (Certificate of Analysis) assign->certify

Caption: Workflow for qualifying a chemical reference standard.

This compound is a key intermediate in the synthesis of Pinaverium Bromide.[2][14] The structural integrity and purity of this starting material are critical for the final drug substance's quality.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final API Synthesis veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) bromination Step 1: Electrophilic Bromination veratraldehyde->bromination Br₂, Acetic Acid reduction Step 2: Carbonyl Reduction bromination->reduction NaBH₄ ref_std This compound (Reference Standard) reduction->ref_std next_step Further Reactions (e.g., Bromination of alcohol) ref_std->next_step api Pinaverium Bromide (Active Pharmaceutical Ingredient) next_step->api

Caption: Role of the reference standard in a synthetic pathway.

References

A Comparative Study on the Reactivity of 2-Bromo-4,5-dimethoxybenzyl Alcohol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the chemical reactivity of 2-Bromo-4,5-dimethoxybenzyl alcohol and its key positional isomers. The position of the bromo and methoxy substituents on the aromatic ring significantly influences the reactivity of the benzylic alcohol and its derivatives. This document provides an objective comparison based on established principles of organic chemistry, supported by general experimental protocols for key transformations.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its reactivity is primarily centered around the benzylic alcohol functionality and the substituted aromatic ring. Understanding the relative reactivity of its isomers is crucial for designing efficient synthetic routes and predicting potential side reactions. The primary isomers considered in this guide are those where the positions of the bromo and methoxy groups are varied on the benzene ring.

The reactivity of these isomers is governed by a combination of electronic and steric effects imparted by the substituents. Methoxy groups (-OCH₃) are strong electron-donating groups through resonance and moderately electron-withdrawing through induction.[2] The bromine atom (-Br) is an electron-withdrawing group through induction and a weak deactivator for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[3] These electronic effects influence the stability of intermediates in various reactions, thereby affecting the reaction rates.

Comparative Reactivity Analysis

The reactivity of this compound and its isomers will be compared across two key reaction types: oxidation of the benzylic alcohol and nucleophilic substitution at the benzylic position (after conversion to a benzyl bromide).

Oxidation of Benzylic Alcohols

The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the oxidation by stabilizing the electron-deficient transition state that develops during the hydride or proton removal step.[4][5] Conversely, electron-withdrawing groups tend to decrease the reaction rate.

Based on these principles, a qualitative comparison of the expected oxidation rates for the isomers of bromo-dimethoxybenzyl alcohol is presented below. A higher degree of electron donation from the methoxy groups to the reaction center (the benzylic carbon) will lead to a faster reaction.

Table 1: Qualitative Comparison of Expected Oxidation Reactivity of Bromo-dimethoxybenzyl Alcohol Isomers

IsomerSubstituent PositionsExpected Relative Reactivity in OxidationRationale
Isomer 1 This compoundModerateThe two methoxy groups are para and meta to the benzylic alcohol, providing good electron donation. The ortho bromo group provides some steric hindrance and is electron-withdrawing.
Isomer 2 3-Bromo-4,5-dimethoxybenzyl alcoholHighBoth methoxy groups are ortho and para to the benzylic alcohol, providing strong activation. The bromo group is meta and has a less pronounced deactivating effect on the benzylic position.
Isomer 3 4-Bromo-2,5-dimethoxybenzyl alcoholModerate-HighThe 2-methoxy group is ortho and the 5-methoxy group is meta to the benzylic alcohol. The para bromo group is strongly deactivating. The activating effect of the ortho-methoxy group is significant.
Isomer 4 5-Bromo-2,3-dimethoxybenzyl alcoholModerateThe 2 and 3-methoxy groups are ortho and meta. The bromo group at the 5-position is para to one methoxy and meta to the other, leading to a complex electronic effect. Steric hindrance from the 2-methoxy group is also a factor.
Isomer 5 6-Bromo-2,3-dimethoxybenzyl alcoholLowThe bromo group is ortho to the benzylic alcohol, exerting a significant steric and electron-withdrawing inductive effect, which is expected to retard the reaction rate. The two methoxy groups are ortho and meta.
Nucleophilic Substitution of Benzylic Bromides

The benzylic alcohols can be converted to the corresponding benzyl bromides, which are excellent substrates for nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, and the preferred pathway is influenced by the reaction conditions and the stability of the benzylic carbocation (for Sₙ1) or the accessibility of the benzylic carbon (for Sₙ2).[6][7][8]

Electron-donating groups on the aromatic ring stabilize the benzylic carbocation, thus accelerating Sₙ1 reactions. For Sₙ2 reactions, electronic effects are less pronounced, but steric hindrance from ortho substituents can significantly slow down the reaction rate.

Table 2: Qualitative Comparison of Expected Reactivity of Bromo-dimethoxybenzyl Bromide Isomers in Nucleophilic Substitution

Isomer (as Benzyl Bromide)Expected Sₙ1 ReactivityExpected Sₙ2 ReactivityRationale
Isomer 1 ModerateLowGood carbocation stabilization from the 4,5-methoxy groups. Significant steric hindrance from the 2-bromo group for Sₙ2 attack.
Isomer 2 HighHighStrong carbocation stabilization from the 4,5-methoxy groups. The 3-bromo group provides minimal steric hindrance.
Isomer 3 Moderate-HighModerateThe 2-methoxy group provides good carbocation stabilization. The 4-bromo group is deactivating. Steric hindrance from the 2-methoxy group for Sₙ2.
Isomer 4 ModerateModerateThe 2,3-methoxy groups provide stabilization. The 5-bromo group has a moderate electronic effect. Steric hindrance from the 2-methoxy group.
Isomer 5 LowVery LowThe 6-bromo group is strongly deactivating and provides significant steric hindrance for both Sₙ1 (destabilizing the developing positive charge) and Sₙ2 pathways.

Experimental Protocols

Detailed methodologies for key transformations are provided below. These are general protocols and may require optimization for specific isomers.

Protocol 1: Oxidation of Benzylic Alcohol to Aldehyde using Pyridinium Chlorochromate (PCC)

This method is suitable for the selective oxidation of primary benzyl alcohols to aldehydes without significant over-oxidation to carboxylic acids.[9][10][11]

Materials:

  • Substituted benzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the substituted benzyl alcohol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography on silica gel.

Protocol 2: Swern Oxidation of Benzylic Alcohol to Aldehyde

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes.[12][13][14][15]

Materials:

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • Substituted benzyl alcohol

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the substituted benzyl alcohol (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Protocol 3: Conversion of Benzylic Alcohol to Benzyl Bromide

A common method for this transformation is the Appel reaction using carbon tetrabromide and triphenylphosphine.[16]

Materials:

  • Substituted benzyl alcohol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of the substituted benzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add carbon tetrabromide (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude benzyl bromide by column chromatography on silica gel.

Protocol 4: Nucleophilic Substitution of Benzyl Bromide with Sodium Azide

This protocol describes the synthesis of a benzyl azide, a versatile intermediate for click chemistry and other transformations.[17][18][19]

Materials:

  • Substituted benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

Procedure:

  • To a solution of the substituted benzyl bromide (1.0 eq) in DMF or DMSO, add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the benzyl azide.

Visualizations

Reaction Pathway for Oxidation of a Substituted Benzyl Alcohol

Oxidation_Pathway sub_alc Substituted Benzyl Alcohol intermediate Intermediate (e.g., Chromate Ester) sub_alc->intermediate Reaction oxidant Oxidant (e.g., PCC, Swern) oxidant->intermediate aldehyde Substituted Benzaldehyde intermediate->aldehyde Elimination acid Substituted Benzoic Acid aldehyde->acid overoxidation Further Oxidation (with strong oxidants) overoxidation->acid Nucleophilic_Substitution_Workflow start Start: Dissolve Benzyl Bromide and Nucleophile in Solvent reaction Stir at appropriate temperature (Monitor by TLC) start->reaction workup Aqueous Workup (Quench, Extract) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification product Final Product purification->product Substituent_Effects substituent Substituent on Aromatic Ring edg Electron-Donating Group (e.g., -OCH₃) substituent->edg is a ewg Electron-Withdrawing Group (e.g., -Br) substituent->ewg is a oxidation_rate Increased Oxidation Rate edg->oxidation_rate leads to sn1_rate Increased Sₙ1 Rate edg->sn1_rate leads to decreased_rate Decreased Reactivity ewg->decreased_rate leads to reactivity Reactivity oxidation_rate->reactivity sn1_rate->reactivity decreased_rate->reactivity

References

Cost-benefit analysis of different synthetic pathways for 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Bromo-4,5-dimethoxybenzyl alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of three primary synthetic pathways to this alcohol, offering a comparative look at their economic viability and procedural efficiency. The analysis is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and production needs.

Comparative Analysis of Synthetic Pathways

Three principal synthetic routes to this compound have been evaluated, starting from commercially available precursors: 3,4-dimethoxybenzaldehyde, 3,4-dimethoxybenzyl alcohol, and 2-bromo-4,5-dimethoxybenzoic acid. The following table summarizes the key quantitative data for each pathway, including reaction steps, reported yields, and an estimated cost analysis based on current market prices of the required reagents.

PathwayStarting MaterialKey Steps & ReagentsOverall Yield (%)Estimated Cost per Gram of Product ($)
1 3,4-Dimethoxybenzaldehyde1. Bromination (Br₂) 2. Reduction (NaBH₄)75-851.50 - 2.50
2 3,4-Dimethoxybenzyl alcohol1. Bromination (Br₂)80-901.20 - 2.00
3 2-Bromo-4,5-dimethoxybenzoic acid1. Reduction (LiAlH₄)85-953.00 - 4.50

Note: The estimated cost is an approximation based on bulk chemical prices and may vary depending on the supplier, purity, and scale of the reaction.

Detailed Synthetic Pathways and Methodologies

The following sections provide a detailed overview of each synthetic pathway, including reaction schemes and comprehensive experimental protocols for the key transformations.

Pathway 1: From 3,4-Dimethoxybenzaldehyde

This two-step pathway involves the bromination of 3,4-dimethoxybenzaldehyde followed by the reduction of the resulting aldehyde to the target alcohol.

Pathway_1 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde->2-Bromo-4,5-dimethoxybenzaldehyde 1. Bromination (Br₂) 2-Bromo-4,5-dimethoxybenzyl_alcohol 2-Bromo-4,5-dimethoxybenzyl_alcohol 2-Bromo-4,5-dimethoxybenzaldehyde->2-Bromo-4,5-dimethoxybenzyl_alcohol 2. Reduction (NaBH₄)

Pathway 1: Synthesis from 3,4-Dimethoxybenzaldehyde.
Experimental Protocol: Step 1 - Bromination of 3,4-Dimethoxybenzaldehyde

  • Dissolution: In a fume hood, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid.

  • Bromination: Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid to the reaction mixture at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-bromo-4,5-dimethoxybenzaldehyde. A typical yield for this step is 85-95%.[1]

Experimental Protocol: Step 2 - Reduction of 2-Bromo-4,5-dimethoxybenzaldehyde
  • Dissolution: Suspend 2-bromo-4,5-dimethoxybenzaldehyde (1 equivalent) in methanol.

  • Reduction: Cool the suspension in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise while maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. This step typically yields 88-95% of the pure product.

Pathway 2: From 3,4-Dimethoxybenzyl Alcohol

This pathway offers a more direct, one-step synthesis through the direct bromination of 3,4-dimethoxybenzyl alcohol.

Pathway_2 3,4-Dimethoxybenzyl_alcohol 3,4-Dimethoxybenzyl_alcohol 2-Bromo-4,5-dimethoxybenzyl_alcohol 2-Bromo-4,5-dimethoxybenzyl_alcohol 3,4-Dimethoxybenzyl_alcohol->2-Bromo-4,5-dimethoxybenzyl_alcohol 1. Bromination (Br₂)

Pathway 2: Synthesis from 3,4-Dimethoxybenzyl alcohol.
Experimental Protocol: Bromination of 3,4-Dimethoxybenzyl Alcohol

  • Dissolution: Dissolve 3,4-dimethoxybenzyl alcohol (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Bromination: Slowly add a solution of bromine (1.05 equivalents) in the same solvent to the reaction mixture at 0-5°C with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its completion using TLC.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Extraction and Purification: Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to afford pure this compound with a typical yield of 80-90%.

Pathway 3: From 2-Bromo-4,5-dimethoxybenzoic Acid

This route involves the reduction of the carboxylic acid group of 2-bromo-4,5-dimethoxybenzoic acid to the corresponding alcohol.

Pathway_3 2-Bromo-4,5-dimethoxybenzoic_acid 2-Bromo-4,5-dimethoxybenzoic_acid 2-Bromo-4,5-dimethoxybenzyl_alcohol 2-Bromo-4,5-dimethoxybenzyl_alcohol 2-Bromo-4,5-dimethoxybenzoic_acid->2-Bromo-4,5-dimethoxybenzyl_alcohol 1. Reduction (LiAlH₄)

Pathway 3: Synthesis from 2-Bromo-4,5-dimethoxybenzoic acid.
Experimental Protocol: Reduction of 2-Bromo-4,5-dimethoxybenzoic Acid

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Acid: Cool the suspension to 0°C and slowly add a solution of 2-bromo-4,5-dimethoxybenzoic acid (1 equivalent) in anhydrous THF.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Purification: Filter the resulting solids and wash them thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to give this compound in high yield (85-95%).

Conclusion and Recommendation

The choice of the optimal synthetic pathway for this compound depends on a balance of factors including cost, available starting materials, and desired purity.

  • Pathway 2 (from 3,4-dimethoxybenzyl alcohol) is the most cost-effective and direct route, offering a high yield in a single step. This makes it an attractive option for large-scale synthesis where economic efficiency is a primary concern.

  • Pathway 1 (from 3,4-dimethoxybenzaldehyde) is also economically viable and utilizes a readily available and inexpensive starting material. While it involves an additional step compared to Pathway 2, the high yields of both steps make it a competitive alternative.

  • Pathway 3 (from 2-bromo-4,5-dimethoxybenzoic acid) provides the highest overall yield but is significantly more expensive due to the higher cost of the starting material and the use of a more hazardous and costly reducing agent (LiAlH₄). This pathway may be preferred for smaller-scale syntheses where maximizing the yield from a specific advanced intermediate is the main objective.

Ultimately, for most research and development applications, Pathway 2 presents the most balanced approach, combining high efficiency with favorable economics. However, a thorough evaluation of in-house resources and specific project requirements is recommended before selecting a final synthetic strategy.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4,5-dimethoxybenzyl alcohol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4,5-dimethoxybenzyl alcohol, ensuring the safety of laboratory personnel and environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This chemical is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Proper disposal is not only a regulatory requirement but also a critical component of laboratory safety.

Key Safety and Hazard Information

A summary of the key hazard and physical property information for this compound is provided in the table below. This data is crucial for risk assessment and in determining the appropriate handling and disposal procedures.

PropertyValueSource
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Signal Word Warning[1]
Appearance White to pink-purple crystalline powder[3]
Melting Point 95°C to 100°C[3]
Molecular Formula C9H11BrO3[3][4]
Molecular Weight 247.09 g/mol [4]

Experimental Protocol for Disposal

The recommended procedure for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Adherence to the following step-by-step protocol is mandatory to ensure safety and compliance.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:

  • Wear protective gloves (chemical impermeable), protective clothing, and eye/face protection.[1]

  • If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

Disposal of Unused or Waste this compound:

  • Containment: Keep the chemical in a suitable, closed, and properly labeled container for disposal.[4]

  • Collection and Segregation: Collect and arrange for disposal. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Licensed Disposal: The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

  • Regulatory Compliance: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]

Handling Spills:

  • Immediate Action: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[4]

  • Ventilation: Ensure adequate ventilation.[4]

  • Ignition Sources: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[4]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Clean-up: Sweep up and shovel the spilled material into suitable containers for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]

Disposal of Contaminated Packaging:

  • Rinsing: Containers can be triply rinsed (or equivalent).[4] The rinsate should be collected and treated as hazardous waste.

  • Disposal Options:

    • Offer the rinsed containers for recycling or reconditioning.[4]

    • Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[4]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[4]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_start Start: Assess Waste cluster_ppe Step 1: Personal Protective Equipment cluster_contain Step 2: Containment cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal start Identify 2-Bromo-4,5-dimethoxybenzyl alcohol waste for disposal ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe Initiate Disposal Protocol contain Place waste in a labeled, sealed, and compatible container ppe->contain storage Store in a designated hazardous waste accumulation area contain->storage disposal_method Arrange for pickup by a licensed chemical waste disposal company storage->disposal_method incineration Controlled incineration with flue gas scrubbing disposal_method->incineration Primary Method destruction Chemical destruction plant disposal_method->destruction Alternative Method

References

Personal protective equipment for handling 2-Bromo-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-4,5-dimethoxybenzyl alcohol

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 54370-00-2

  • Molecular Formula: C₉H₁₁BrO₃[1]

Hazard Summary: this compound is classified as a hazardous substance with the following potential effects:

  • Harmful if swallowed.[2][3]

  • Causes skin irritation.[2][3][4]

  • Causes serious eye irritation.[2][3][4]

  • May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE) Requirements

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.[5]

PPE CategorySpecificationPurpose
Eye and Face ANSI Z87.1 compliant safety goggles or safety glasses with side shields.[4][6] A face shield may be used for additional protection during splash-prone procedures.[7]Protects against chemical splashes and airborne particles.[8]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] Gloves should be inspected for integrity before each use.[9] Double-gloving is recommended for extended handling.[5]Prevents direct skin contact and absorption of the chemical.[5]
Body A flame-resistant lab coat or chemical-resistant coveralls.[9] Long pants and closed-toe shoes are required.[7]Protects skin from accidental spills and contamination.[10]
Respiratory Not typically required if handled within a certified chemical fume hood.[10] If dust or aerosols are generated outside a fume hood, a full-face respirator should be used.[11]Prevents inhalation of irritating dust or vapors.[10]

Operational and Handling Plan

All handling of this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[10]

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation and Area Setup:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][7]

    • Work exclusively within a certified chemical fume hood.[5]

    • Cover the work surface with disposable, absorbent bench paper to contain any potential spills.[8]

    • Assemble all necessary equipment (glassware, spatulas, etc.) and the chemical container within the fume hood before starting.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as specified in the table above, including a lab coat, safety goggles, and chemical-resistant gloves.[5]

  • Weighing and Transferring:

    • To prevent the generation of dust, handle the solid compound carefully.[10]

    • Use a spatula for all transfers.

    • When weighing, use anti-static weigh paper or a tared container directly on the balance inside the fume hood.

  • Solution Preparation:

    • If preparing a solution, slowly add the solid this compound to the solvent to avoid splashing.

    • Keep the container capped or covered when not actively in use to prevent the release of vapors.[8]

  • Post-Handling and Decontamination:

    • After the procedure is complete, decontaminate all glassware and the work surface within the fume hood.

    • Carefully remove PPE, avoiding contact with any contaminated outer surfaces, especially gloves.[5]

    • Wash hands thoroughly with soap and water after removing gloves.[9][10]

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[4][8]

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other contaminated disposable materials in a dedicated, clearly labeled hazardous waste container for solid brominated organic compounds.[5][8]

    • Liquid Waste: Aqueous or organic solutions containing the compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic waste.[5][8]

    • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste stream.[8]

  • Disposal Method:

    • Never dispose of this chemical down the drain or in the regular trash.[8][9]

    • All waste must be disposed of through a licensed chemical waste disposal service.[9] The recommended disposal method is controlled incineration at a permitted facility.[9]

    • Empty containers should be triple-rinsed (or equivalent), and the rinsate collected as hazardous waste. The container can then be punctured to prevent reuse and disposed of appropriately.[9]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][9]

  • Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation occurs.[4][9]

  • Following Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4][9]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[4][9]

Process Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Disposal Phase cluster_safety Contingency prep1 Verify fume hood certification and test safety shower/eyewash prep2 Don appropriate PPE (Lab coat, Goggles, Gloves) prep1->prep2 handle1 Weigh and transfer solid compound prep2->handle1 handle2 Prepare solution if needed handle1->handle2 cleanup1 Decontaminate work surfaces and glassware handle2->cleanup1 cleanup2 Segregate hazardous waste cleanup1->cleanup2 disp1 Solid Waste (Unused chemical, contaminated items) cleanup2->disp1 disp2 Liquid Waste (Halogenated organic solutions) cleanup2->disp2 disp3 Dispose via licensed hazardous waste service emergency In case of exposure, follow First Aid procedures and seek medical attention

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.